2-(Methylthio)-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-methylsulfanyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S2/c1-9-5-6-3(2-10-5)4(7)8/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXGEQDZJYTMBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649260 | |
| Record name | 2-(Methylsulfanyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
907543-75-3 | |
| Record name | 2-(Methylsulfanyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a primary synthetic pathway for 2-(methylthio)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is primarily accomplished through a two-step process commencing with the Hantzsch thiazole synthesis to form an ester intermediate, followed by hydrolysis to yield the final carboxylic acid.
Core Synthesis Pathway
The principal route for the synthesis of this compound involves two key transformations:
-
Hantzsch Thiazole Synthesis: This classical method is employed to construct the thiazole ring. It involves the condensation of an α-halocarbonyl compound, specifically ethyl bromopyruvate, with a sulfur-containing nucleophile that provides the C2 and S1 atoms of the thiazole ring, along with the 2-methylthio substituent. A suitable reagent for this purpose is a salt of S-methyl dithiocarbamic acid.
-
Ester Hydrolysis: The resulting ethyl ester, ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate, is then hydrolyzed under basic conditions to afford the target this compound.
This pathway is illustrated in the following workflow diagram:
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound and its intermediate. The data is compiled from analogous Hantzsch thiazole syntheses and ester hydrolysis reactions due to the limited availability of specific quantitative data for this exact compound.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| 1 | Hantzsch Thiazole Synthesis | Ethyl bromopyruvate, Potassium S-methyl dithiocarbamate | Ethanol | Reflux | 1-4 hours | 70-85 |
| 2 | Ester Hydrolysis | Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate, Sodium Hydroxide | Water/Ethanol | Reflux | 1-2 hours | >90 |
Experimental Protocols
The following are detailed experimental protocols for the two-step synthesis of this compound.
Step 1: Synthesis of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate
This procedure is based on the well-established Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide or a related sulfur nucleophile[1][2].
Materials:
-
Ethyl bromopyruvate
-
Potassium S-methyl dithiocarbamate (can be prepared from methylamine, carbon disulfide, and potassium hydroxide)
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve potassium S-methyl dithiocarbamate (1.0 equivalent) in absolute ethanol.
-
To this solution, add ethyl bromopyruvate (1.0 equivalent) dropwise at room temperature with continuous stirring. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Synthesis of this compound
This step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. The following protocol is adapted from a general procedure for the hydrolysis of thiazole carboxylate esters[3].
Materials:
-
Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH meter or pH paper
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (1.0 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0-3.0 equivalents) in water to the flask.
-
Heat the mixture to reflux with stirring for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.
-
A precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water to remove any inorganic salts.
-
Dry the product under vacuum to obtain the final this compound. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Logical Relationship Diagram
The logical progression of the synthesis, from starting materials to the final product, is depicted in the following diagram.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to a lack of extensive experimental data in publicly available literature, this guide combines confirmed molecular information with high-quality predicted values for key physicochemical parameters. Detailed standard experimental protocols for the determination of these properties are also provided to facilitate further research and verification. The biological significance of the broader class of thiazole-4-carboxylic acid derivatives is also discussed to provide context for potential applications.
Chemical Identity
IUPAC Name: this compound
Chemical Structure:
References
An In-depth Technical Guide to 2-(Methylthio)-1,3-thiazole-4-carboxylic acid (CAS 907543-75-3)
To our valued researchers, scientists, and drug development professionals: This document serves as a summary of the currently available information on 2-(Methylthio)-1,3-thiazole-4-carboxylic acid. It is important to note that publicly accessible, in-depth technical data and research publications specifically detailing the synthesis, experimental protocols, and biological activities of this compound are limited. The information presented herein is compiled from chemical supplier databases and general knowledge of related thiazole compounds.
Core Compound Information
This compound is a specialty chemical primarily used in research and development.[1][2] Basic identification and property data are summarized below.
| Property | Value | Source |
| CAS Number | 907543-75-3 | [1][3] |
| Molecular Formula | C₅H₅NO₂S₂ | [1][3] |
| Molecular Weight | 175.23 g/mol | [3] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1] |
| SMILES | CSC1=NC(=CS1)C(=O)O | [2] |
| Storage | Sealed in a dry environment at 2-8°C | [2] |
Synthesis and Experimental Protocols
Conceptual Synthetic Workflow:
The following diagram illustrates a plausible, though not experimentally verified, synthetic pathway. This should be considered a theoretical framework rather than an established protocol.
Caption: Conceptual synthetic pathway for this compound.
Note on Experimental Protocols: Without specific literature, any attempt to provide a detailed experimental protocol would be speculative. Researchers should consult standard organic chemistry texts and databases for methodologies related to Hantzsch thiazole synthesis, Sandmeyer reactions, and nucleophilic aromatic substitution on heterocyclic systems.
Biological Activity and Signaling Pathways
There is a significant body of research on the diverse biological activities of the thiazole and benzothiazole scaffolds.[4][5] These activities include but are not limited to:
However, no specific biological data or implication in any signaling pathway has been published for this compound (CAS 907543-75-3). The presence of the methylthio group and the carboxylic acid moiety on the thiazole ring suggests it could be investigated as a potential enzyme inhibitor or as a building block for more complex bioactive molecules.
Logical Relationship for Investigating Biological Activity:
The following diagram outlines a general workflow for the initial biological screening of a novel compound like this compound.
Caption: General workflow for the initial biological evaluation of a novel chemical entity.
Safety Information
Safety data sheets from commercial suppliers indicate that this compound should be handled with care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment, are recommended.
Conclusion and Future Directions
This compound is a commercially available compound with a well-defined chemical structure. However, there is a notable absence of detailed scientific literature regarding its synthesis, characterization, and biological activity. This presents an opportunity for researchers to explore the properties of this molecule. Future work could focus on:
-
Developing and publishing a robust and scalable synthetic route.
-
Conducting comprehensive analytical characterization (e.g., NMR, IR, Mass Spectrometry, X-ray crystallography).
-
Screening the compound for a wide range of biological activities, given the known pharmacological importance of the thiazole scaffold.
-
Utilizing it as a building block in the synthesis of novel derivatives for drug discovery programs.
This document will be updated as more information becomes publicly available.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. ceo-web.parra.catholic.edu.au [ceo-web.parra.catholic.edu.au]
- 3. This compound | 907543-75-3 [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2-(Methylthio)-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological significance of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid. Due to the limited availability of specific experimental data for this compound in public databases, this guide presents predicted spectroscopic data and a representative synthesis protocol based on established chemical principles and data from closely related analogs.
Molecular Structure and Chemical Properties
This compound is a heterocyclic compound featuring a thiazole ring substituted with a methylthio group at the 2-position and a carboxylic acid group at the 4-position. The presence of both electron-donating (methylthio) and electron-withdrawing (carboxylic acid) groups on the thiazole core suggests a unique electronic profile that may influence its chemical reactivity and biological activity.
Molecular Formula: C₅H₅NO₂S₂[1]
Molecular Weight: 175.23 g/mol [1][2]
CAS Number: 907543-75-3[1][2][3]
Predicted Physicochemical Properties:
| Property | Predicted Value |
| pKa | ~3-4 (for the carboxylic acid) |
| LogP | ~1.5 - 2.0 |
| Form | Solid[1] |
| Purity | Typically >98% from commercial suppliers[1] |
Molecular Structure Diagram:
Caption: 2D structure of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, based on typical values for similar chemical structures.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | broad singlet | 1H | -COOH |
| ~8.0 - 8.2 | singlet | 1H | H-5 (thiazole ring) |
| ~2.7 | singlet | 3H | -S-CH₃ |
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | C=O (carboxylic acid) |
| ~160 - 165 | C-2 (thiazole ring) |
| ~145 - 150 | C-4 (thiazole ring) |
| ~120 - 125 | C-5 (thiazole ring) |
| ~15 - 20 | -S-CH₃ |
Predicted FT-IR Data (KBr pellet, cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |
| 1680-1710 | Strong | C=O stretch (carboxylic acid) |
| ~1550 | Medium | C=N stretch (thiazole ring) |
| ~1420 | Medium | C-H bend (-CH₃) |
| ~1200 | Medium | C-O stretch |
| ~700 | Medium | C-S stretch |
Predicted Mass Spectrometry Data (EI):
| m/z | Interpretation |
| 175 | [M]⁺ (Molecular ion) |
| 130 | [M - COOH]⁺ |
| 128 | [M - SCH₃]⁺ |
Representative Experimental Protocol: Synthesis
A plausible synthetic route to this compound could involve the Hantzsch thiazole synthesis. Below is a representative, generalized protocol.
Workflow Diagram:
References
Spectroscopic and Synthetic Profile of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 2-(Methylthio)-1,3-thiazole-4-carboxylic acid. Due to the limited availability of direct experimental data in public-domain literature, this guide is based on established principles of organic spectroscopy and well-known synthetic methodologies for analogous thiazole derivatives. The data presented herein are predicted values and should be considered as a reference for the identification and synthesis of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of similar compounds.
Predicted ¹H and ¹³C NMR Data
Table 1: Predicted NMR Spectroscopic Data
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Chemical Shift (ppm) | Description | Chemical Shift (ppm) | Description |
| ~13.0 | br s, 1H (COOH) | ~165.0 | C=O (Carboxylic Acid) |
| ~8.2 | s, 1H (Thiazole C5-H) | ~168.0 | Thiazole C2 |
| ~2.7 | s, 3H (S-CH₃) | ~145.0 | Thiazole C4 |
| ~125.0 | Thiazole C5 | ||
| ~15.0 | S-CH₃ |
Predicted spectra are based on a standard deuterated solvent such as DMSO-d₆. br s = broad singlet, s = singlet
Predicted Infrared (IR) Spectroscopy Data
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 2500-3300 (broad) | O-H | Stretching (Carboxylic Acid Dimer) |
| ~1700 | C=O | Stretching (Carboxylic Acid) |
| ~1550 | C=N | Stretching (Thiazole Ring) |
| ~1430 | C-H | Bending (CH₃) |
| ~1200 | C-O | Stretching (Carboxylic Acid) |
| ~920 | O-H | Bending (Out-of-plane, Carboxylic Acid Dimer) |
Predicted Mass Spectrometry (MS) Data
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z (Predicted) | Fragment Ion | Notes |
| 175 | [M]⁺ | Molecular Ion |
| 130 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 116 | [M - S-CH₃ - CO]⁺ | Subsequent loss of methylthio and carbonyl groups |
| 88 | [C₃H₂NS]⁺ | Thiazole ring fragment |
Proposed Synthetic Pathway and Experimental Protocol
A plausible and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis. This well-established method involves the condensation of an α-halocarbonyl compound with a thioamide or a related sulfur-containing nucleophile.
Proposed Synthesis Workflow
Caption: Proposed Hantzsch-type synthesis pathway.
General Experimental Protocol
Step 1: Synthesis of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate
-
To a solution of ammonium dithiocarbamate in a suitable solvent (e.g., ethanol), add an equimolar amount of a methylating agent, such as methyl iodide, at a controlled temperature (e.g., 0-5 °C). Stir the mixture for a designated period to allow for the formation of the S-methyl dithiocarbamate intermediate.
-
To this mixture, add an equimolar amount of ethyl 2-chloro-3-oxobutanoate dropwise.
-
The reaction mixture is then heated to reflux for several hours to facilitate the cyclization and formation of the thiazole ring.
-
After cooling, the solvent is removed under reduced pressure. The crude product is then purified, for example, by column chromatography on silica gel, to yield ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate.
Step 2: Hydrolysis to this compound
-
The purified ethyl ester from the previous step is dissolved in an alcoholic solvent (e.g., ethanol or methanol).
-
An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, is added, and the mixture is heated to reflux until the hydrolysis of the ester is complete (monitored by TLC).
-
After cooling the reaction mixture, the alcohol is removed under reduced pressure.
-
The remaining aqueous solution is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.
Note: This is a generalized protocol and may require optimization of reaction conditions, solvents, and purification methods for optimal yield and purity. Standard laboratory safety procedures should be followed at all times.
In-depth Technical Guide: Biological Activity of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of the Biological Activity of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid
Executive Summary
This technical guide provides a thorough review of the currently available public domain literature concerning the biological activity of the compound this compound. Following an extensive search of scientific databases, patent literature, and chemical repositories, it has been determined that there is a notable absence of published studies detailing specific biological activities, quantitative data (e.g., IC50, EC50), or elucidated mechanisms of action for this particular molecule.
While direct experimental data for this compound is not available, this guide will explore the known biological activities of the broader thiazole and thiazole-4-carboxylic acid chemical class. This analysis aims to provide a foundational understanding of the potential therapeutic applications and research directions for the subject compound. Furthermore, a proposed experimental workflow is presented to guide researchers in the initial screening and characterization of its biological profile.
Introduction to this compound
This compound is a heterocyclic compound featuring a thiazole ring, a core structure present in numerous biologically active molecules. The thiazole moiety is a key pharmacophore in a variety of approved drugs and investigational agents, valued for its ability to engage in diverse biological interactions. The presence of a methylthio group at the 2-position and a carboxylic acid at the 4-position suggests potential for specific metabolic pathways and target interactions.
Biological Activities of the Thiazole and Thiazole-4-Carboxylic Acid Scaffold
The thiazole ring system is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological effects. The following activities have been reported for various substituted thiazole-4-carboxylic acid derivatives, providing a predictive framework for the potential activities of this compound.
-
Antimicrobial Activity: Thiazole derivatives have been investigated for their efficacy against a range of microbial pathogens. For instance, various 2-amino-1,3-thiazole-4-carboxylic acid derivatives have demonstrated notable fungicidal and antiviral activities.[1]
-
Anticancer Activity: The thiazole scaffold is present in several anticancer agents. Studies on novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of the kinase inhibitor dasatinib, have shown antiproliferative potency against human leukemia cells.[2]
-
Anti-inflammatory Activity: Certain thiazole derivatives are known to possess anti-inflammatory properties. This is often attributed to the inhibition of key enzymes in the inflammatory cascade.
-
Enzyme Inhibition: The structural features of thiazole-4-carboxylic acids make them suitable candidates for enzyme inhibitors. For example, derivatives have been explored as inhibitors of various enzymes, highlighting the potential for targeted therapeutic design.
It is crucial to underscore that these activities are reported for related but structurally distinct compounds. The specific substitution pattern of this compound will uniquely influence its pharmacokinetic and pharmacodynamic properties.
Proposed Experimental Workflow for Biological Activity Screening
Given the lack of existing data, a systematic approach is required to elucidate the biological profile of this compound. The following workflow outlines a potential strategy for its initial characterization.
-
Antimicrobial Susceptibility Testing (Broth Microdilution):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism without compound) and negative (media only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.
-
-
Cytotoxicity Assay (MTT Assay):
-
Seed human cell lines (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to untreated control cells and determine the IC50 value.
-
Potential Signaling Pathway Interactions
While no specific signaling pathways have been described for this compound, the general class of thiazole-containing compounds has been shown to interact with various pathways. A logical starting point for investigation would be to explore pathways commonly modulated by other bioactive thiazoles.
Conclusion and Future Directions
This compound represents an under-investigated molecule with potential for biological activity, inferred from the known properties of the thiazole-4-carboxylic acid scaffold. The absence of published data presents a clear opportunity for novel research.
Future efforts should be directed towards the systematic screening of this compound against a diverse array of biological targets, as outlined in the proposed experimental workflow. Initial studies focusing on antimicrobial and cytotoxic activities would provide a foundational understanding of its bioactivity profile. Subsequent hit validation and mechanism of action studies will be crucial in determining its therapeutic potential and guiding any future drug development efforts. Researchers are encouraged to publish their findings to contribute to the collective scientific knowledge of this and related compounds.
References
Potential Therapeutic Targets of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid: A Technical Guide
Disclaimer: Publicly available scientific literature and databases lack specific biological activity data for 2-(Methylthio)-1,3-thiazole-4-carboxylic acid. This guide, therefore, extrapolates potential therapeutic targets and mechanisms of action based on the reported activities of structurally related thiazole and 2-(methylthio)thiazole derivatives. The experimental protocols and signaling pathways described are representative examples from the field and should be considered hypothetical in the context of this specific molecule.
Introduction
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its derivatives have been investigated for their potential as antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory agents. The subject of this guide, this compound, belongs to this versatile class of compounds. The presence of the methylthio group at the 2-position and a carboxylic acid at the 4-position suggests potential for specific interactions with biological targets, driving its therapeutic potential. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential therapeutic targets of this compound, based on the activities of its chemical relatives.
Potential Therapeutic Areas and Molecular Targets
Based on the extensive research into thiazole derivatives, several key therapeutic areas and molecular targets can be proposed for this compound.
1. Antimicrobial Agents:
Thiazole derivatives have shown significant promise as antimicrobial agents.[1][2][3] The proposed molecular targets in this area often involve essential bacterial enzymes for which there are no mammalian homologues, or where sufficient structural differences allow for selective inhibition.
-
Bacterial DNA Gyrase and Topoisomerase IV: Some thiazole derivatives have been found to inhibit these essential bacterial enzymes involved in DNA replication, repair, and recombination.[2] The inhibition of these enzymes leads to bacterial cell death.
-
Other Potential Bacterial Targets: While less specifically defined for 2-(methylthio) derivatives, the broader thiazole class has been associated with the inhibition of other bacterial processes.
2. Anticancer Agents:
A significant body of research points to the anticancer potential of thiazole-containing compounds.[4][5][6] These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of kinases and other enzymes critical for tumor growth and survival.
-
Kinase Inhibition: Many thiazole derivatives act as inhibitors of protein kinases, which are frequently dysregulated in cancer. While no specific kinase has been identified for the title compound, related structures have shown activity against various kinases involved in cell signaling pathways.
-
Topoisomerase II Inhibition: Some thiazole derivatives have been identified as inhibitors of human topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription in rapidly dividing cancer cells.[7]
-
Carbonic Anhydrase Inhibition: Certain thiazole derivatives have demonstrated inhibitory activity against carbonic anhydrases, enzymes that are overexpressed in some tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[8]
3. Anti-inflammatory Agents:
The anti-inflammatory properties of some thiazole derivatives suggest their potential in treating inflammatory diseases. A likely target in this context is the cyclooxygenase (COX) enzymes.
-
Cyclooxygenase (COX) Inhibition: Thiazole-containing compounds have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes, which are key mediators of the inflammatory response.[9]
Data on Structurally Related Compounds
The following table summarizes the biological activities of various thiazole derivatives, providing an indication of the potential potency and therapeutic applications for compounds of this class. It is critical to reiterate that these data do not pertain to this compound itself.
| Compound Class | Target/Activity | Measurement | Value | Reference |
| 2-Phenylacetamido-thiazole derivative | Escherichia coli KAS III Inhibition | IC50 | 5.3 µM | [1] |
| Bisthiazole derivative | Antifungal (A. fumigatus) | MIC | 0.03 µg/mL | [1] |
| Thiazole-1,3,5-triazine derivatives | Antiplasmodial (P. falciparum, chloroquine-sensitive) | IC50 | 10.03 - 54.58 µg/mL | [1] |
| 2,5′-Bisthiazole derivatives | Antimycobacterial (M. tuberculosis) | MIC90 | 9.64 - 23.64 µg/mL | [1] |
| Thiazole derivative | Anticancer (Bcl-2 Jurkat cell line) | IC50 | 34.77 µM | [1] |
| Bisthiazole derivative | Anticancer (HCT-116 colon cancer cell line) | IC50 | 6.6 µg/mL | [1] |
| Imidazole-thiazole derivative | COX-1 Inhibition | % Inhibition | 85.5% | [9] |
| Imidazole-thiazole derivative | COX-2 Inhibition | % Inhibition | 88.5% | [9] |
| Thiazole-methylsulfonyl derivative | Carbonic Anhydrase I (hCA I) Inhibition | IC50 | 39.38 - 198.04 µM | [8] |
| Thiazole-methylsulfonyl derivative | Carbonic Anhydrase II (hCA II) Inhibition | IC50 | 39.16 - 86.64 µM | [8] |
Experimental Protocols
Detailed experimental protocols for this compound are not available. The following are generalized protocols for assays that would be appropriate for evaluating its potential activities based on the data from related compounds.
1. General Protocol for Kinase Inhibition Assay (e.g., against a generic tyrosine kinase):
This protocol describes a common method to assess the inhibitory activity of a compound against a protein kinase.
-
Materials: Recombinant human kinase, appropriate peptide substrate, ATP, kinase assay buffer, 96-well plates, plate reader.
-
Procedure:
-
Prepare a solution of the test compound, this compound, in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase assay buffer, the recombinant kinase, and the peptide substrate.
-
Add varying concentrations of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle only).
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
-
2. General Protocol for Antibacterial Minimum Inhibitory Concentration (MIC) Assay:
This protocol outlines the broth microdilution method to determine the minimum concentration of a compound that inhibits bacterial growth.
-
Materials: Bacterial strain of interest, appropriate broth medium (e.g., Mueller-Hinton broth), 96-well microtiter plates, incubator.
-
Procedure:
-
Prepare a standardized inoculum of the bacterial strain.
-
Prepare serial dilutions of this compound in the broth medium in a 96-well plate.
-
Add the bacterial inoculum to each well. Include a positive control (no compound) and a negative control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Visualizations
The following diagrams illustrate conceptual workflows and pathways relevant to the discovery and potential mechanism of action of a novel therapeutic agent like this compound.
A general workflow for therapeutic target discovery.
A potential mechanism of action: Kinase inhibition.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, the rich chemistry and diverse pharmacology of the thiazole scaffold provide a strong basis for predicting its potential therapeutic targets. The most promising avenues for investigation appear to be in the areas of antimicrobial and anticancer therapy, with potential mechanisms involving the inhibition of key enzymes such as bacterial gyrases, protein kinases, and carbonic anhydrases. The information and generalized protocols provided in this guide are intended to serve as a foundation for researchers to design and execute studies aimed at elucidating the specific biological activities and therapeutic potential of this and other novel thiazole derivatives. Further investigation through systematic screening and target deconvolution studies will be essential to fully characterize its pharmacological profile.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
An In-depth Technical Guide to 2-(Methylthio)-1,3-thiazole-4-carboxylic acid: Synthesis, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available literature on 2-(Methylthio)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical properties, outlines a plausible synthetic pathway with detailed experimental protocols, and summarizes its potential biological activities based on studies of structurally related thiazole derivatives.
Physicochemical Properties
This compound is a solid compound with the molecular formula C₅H₅NO₂S₂ and a molecular weight of 175.23 g/mol .[1] While extensive experimental data is not publicly available, the basic properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₅NO₂S₂ | [1] |
| Molecular Weight | 175.2287 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically available at 98% | [1] |
| CAS Number | 907543-75-3 | [1] |
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is a multi-step process commencing with the preparation of key precursors, followed by a Hantzsch thiazole synthesis, and concluding with ester hydrolysis.
References
Discovery and history of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid
An In-depth Technical Guide to 2-(Methylthio)-1,3-thiazole-4-carboxylic acid
Introduction
This compound is a heterocyclic organic compound belonging to the thiazole class. Thiazole derivatives are of significant interest to researchers, scientists, and drug development professionals due to their wide range of chemical, physical, and pharmacological properties.[1] These compounds are integral to various biologically active molecules and are found in natural products like penicillin.[1] This guide provides a comprehensive overview of this compound, including its synthesis, potential biological activities, and its role as a chemical intermediate. While specific historical details of its discovery are not extensively documented, its synthesis and properties can be understood within the broader context of thiazole chemistry.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₅H₅NO₂S₂[2][3] |
| Molecular Weight | 175.23 g/mol [3] |
| CAS Number | 907543-75-3[3] |
| Appearance | White to off-white solid[3] |
| Purity | Typically ≥98%[2] |
| Storage Temperature | 2-8°C[3] |
Synthesis
Proposed Experimental Protocol: Hantzsch Thiazole Synthesis Adaptation
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Materials:
-
Ethyl 2-chloroacetoacetate
-
Methyl dithiocarbamate
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
Cyclization: A solution of ethyl 2-chloroacetoacetate and methyl dithiocarbamate in ethanol is refluxed for several hours. The reaction involves the condensation of the α-haloketone with the thioamide to form the thiazole ring.
-
Hydrolysis: The resulting ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate is then hydrolyzed using an aqueous solution of sodium hydroxide. The mixture is heated to ensure complete conversion of the ester to the carboxylate salt.
-
Acidification: After cooling the reaction mixture, it is acidified with hydrochloric acid to a pH of approximately 3. This protonates the carboxylate, leading to the precipitation of the desired this compound.
-
Isolation and Purification: The precipitate is collected by filtration, washed with cold water to remove any inorganic impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
The following diagram illustrates the general workflow for the synthesis of thiazole-4-carboxylic acids.
Caption: Generalized workflow for thiazole-4-carboxylic acid synthesis.
Biological Activities and Potential Applications
Thiazole derivatives exhibit a broad spectrum of biological activities, making them valuable scaffolds in drug discovery.[1][4] While specific studies on this compound are limited, the activities of related compounds suggest potential areas of application.
| Biological Activity | Description |
| Antimicrobial | Thiazole derivatives have shown efficacy against various bacterial and fungal strains.[5][6] |
| Anticancer | Some thiazole compounds exhibit cytotoxic effects on cancer cell lines.[1][5] For instance, derivatives of 2-amino-thiazole-5-carboxylic acid have been designed based on the structure of the anti-leukemia drug dasatinib.[7] |
| Anti-inflammatory | Certain thiazole derivatives possess anti-inflammatory properties.[1][5] |
| Antitubercular | The emergence of multidrug-resistant tuberculosis has spurred the development of new treatments, and thiazole derivatives have been identified as promising candidates.[1][8] |
| Antiviral | Some novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have demonstrated good activity against the Tobacco Mosaic Virus (TMV).[6] |
The diverse biological activities of the thiazole nucleus are depicted in the following diagram.
Caption: Diverse biological activities of the thiazole core structure.
Conclusion
This compound is a valuable chemical entity within the broader family of thiazole derivatives. While its specific history of discovery is not well-documented, its synthesis can be achieved through established chemical methodologies. The wide range of biological activities associated with the thiazole nucleus suggests that this compound and its derivatives hold significant potential for further investigation in medicinal chemistry and drug development. This guide provides a foundational understanding for researchers and scientists interested in exploring the applications of this and related compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 907543-75-3 [chemicalbook.com]
- 4. media.neliti.com [media.neliti.com]
- 5. Buy 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid | 24044-07-3 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Methylthio)-1,3-thiazole-4-carboxylic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(methylthio)-1,3-thiazole-4-carboxylic acid, its derivatives, and analogs, focusing on their synthesis, biological activities, and potential as therapeutic agents. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of this chemical scaffold for novel therapeutic applications.
Core Structure and Analogs
The core structure of interest is this compound. This guide also considers its close analogs, including ester and amide derivatives at the 4-position, which are common modifications in drug discovery to modulate physicochemical properties and biological activity. The 2-methylthio group is a key feature, and its bioactivation and influence on activity are of significant interest.
Synthesis of this compound and Derivatives
The primary synthetic route to the this compound scaffold is the Hantzsch thiazole synthesis.[1] This classical method involves the condensation of an α-halocarbonyl compound with a thioamide or a related sulfur-containing nucleophile.[1]
General Synthetic Workflow
The synthesis can be conceptualized as a multi-step process, often starting from commercially available materials. The following diagram illustrates a general workflow for the preparation of this compound and its amide derivatives.
Caption: General synthetic workflow for this compound and its derivatives.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (Hantzsch Synthesis Adaptation)
This protocol is an adaptation of the general Hantzsch thiazole synthesis.
-
Materials:
-
S-methyl thiourea hydroiodide
-
Ethyl bromopyruvate
-
Ethanol
-
Sodium bicarbonate
-
-
Procedure:
-
Dissolve S-methyl thiourea hydroiodide (1.0 eq) in ethanol.
-
Add ethyl bromopyruvate (1.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate.
-
Protocol 2: Hydrolysis to this compound
-
Materials:
-
Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate
-
Lithium hydroxide or Sodium hydroxide
-
Tetrahydrofuran (THF) and Water
-
Hydrochloric acid (1N)
-
-
Procedure:
-
Dissolve ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (or sodium hydroxide) (1.5 - 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
-
Protocol 3: Amide Coupling to Form Carboxamide Derivatives
-
Materials:
-
This compound
-
Desired amine (1.1 eq)
-
Coupling agents (e.g., HATU, HOBt, EDCI) (1.2 eq)
-
Base (e.g., DIPEA, triethylamine) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the coupling agents and the base to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
-
Biological Activities and Therapeutic Potential
Thiazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Derivatives of this compound are being explored for their potential as inhibitors of various enzymes and signaling pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of thiazole derivatives. While specific data for the 2-(methylthio) core is limited, related structures have shown promising activity. For instance, certain 2-phenylthiazole-4-carboxamide derivatives have demonstrated cytotoxic effects against various human cancer cell lines.[2][3] The mechanism of action for many of these compounds involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[1]
Table 1: Anticancer Activity of Selected Thiazole Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A (2-phenylthiazole derivative) | T47D (Breast) | <10 | [3] |
| Analog B (2-phenylthiazole derivative) | Caco-2 (Colorectal) | <10 | [3] |
| Analog C (2-phenylthiazole derivative) | HT-29 (Colon) | <10 | [3] |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [4] |
| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | [4] |
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. The thiazole ring is a component of some clinically used antimicrobial agents. The introduction of different substituents on the thiazole core can lead to compounds with significant antibacterial and antifungal activities.
Enzyme Inhibition and Signaling Pathways
The biological effects of many thiazole derivatives are attributed to their ability to inhibit specific enzymes, particularly protein kinases. Kinase-mediated signaling pathways are fundamental in controlling cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Thiazole-based compounds like dasatinib and dabrafenib are approved tyrosine kinase inhibitors used in cancer therapy.[1]
The following diagram illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by small molecule inhibitors, including potentially those derived from the this compound scaffold.
Caption: A generic kinase signaling pathway targeted by small molecule inhibitors.
Experimental Protocols for Biological Evaluation
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Protocol 5: In Vitro Kinase Inhibition Assay
This protocol is used to determine the ability of a compound to inhibit the activity of a specific kinase.
-
Materials:
-
Recombinant purified kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., phosphospecific antibody or a luminescent ATP detection reagent)
-
384-well plates
-
Plate reader (e.g., luminescence or fluorescence reader)
-
-
Procedure:
-
Add the kinase, substrate, and test compound at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time at a controlled temperature.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While the existing literature provides a solid foundation for the synthesis and biological evaluation of related thiazole derivatives, further research is needed to fully elucidate the potential of this specific compound class. Future efforts should focus on:
-
Synthesis of a diverse library of this compound derivatives with variations at the 4-position (amides, esters) and exploration of modifications to the methylthio group.
-
Systematic in vitro screening of these compounds against a panel of cancer cell lines and microbial strains to identify lead candidates.
-
In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by the most active compounds.
-
Structure-activity relationship (SAR) studies to guide the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.
This technical guide serves as a foundational resource to stimulate and guide further research into this intriguing class of heterocyclic compounds.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Hantzsch Synthesis of 2-(Methylthio)thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-(methylthio)thiazole derivatives using the Hantzsch thiazole synthesis. This class of compounds is of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the methylthio group, which allows for further functionalization, and the recognized biological activities of the thiazole core.
Introduction
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole rings. The reaction typically involves the condensation of an α-haloketone with a thioamide. To synthesize 2-(methylthio)thiazole derivatives, S-methylisothiourea is used as the thioamide component. The overall reaction proceeds by the nucleophilic attack of the sulfur atom of S-methylisothiourea on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Reaction Mechanism and Workflow
The synthesis of 2-(methylthio)thiazole derivatives via the Hantzsch reaction follows a well-established mechanism. The key steps are outlined below.
Caption: General mechanism of the Hantzsch synthesis for 2-(methylthio)thiazoles.
A general laboratory workflow for this synthesis is depicted below.
Caption: Experimental workflow for the synthesis of 2-(methylthio)thiazoles.
Experimental Protocols
Protocol 1: Preparation of S-Methylisothiourea Sulfate[1]
This protocol describes the synthesis of the key starting material, S-methylisothiourea sulfate, from thiourea and dimethyl sulfate.
Materials:
-
Thiourea (finely divided)
-
Dimethyl sulfate
-
Water
-
95% Ethanol
Procedure:
-
In a round-bottom flask, mix finely divided thiourea (2.0 moles) and water (70 mL).
-
To this suspension, add dimethyl sulfate (1.1 moles).
-
The reaction will proceed spontaneously, and may require occasional cooling.
-
After the initial vigorous reaction subsides, reflux the mixture for one hour.
-
Allow the mixture to cool, then add 200 mL of 95% ethanol.
-
Filter the crystalline product with suction and wash the residue with two 100 mL portions of 95% ethanol.
-
Air dry the product. A second crop of crystals can be obtained by concentrating the alcoholic filtrate.[1]
Safety Note: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment.
Protocol 2: General Procedure for the Synthesis of 2-(Methylthio)-4-arylthiazoles
This protocol provides a general method for the Hantzsch condensation of an α-bromoacetophenone with S-methylisothiourea sulfate.
Materials:
-
Substituted α-bromoacetophenone (1.0 eq)
-
S-Methylisothiourea sulfate (1.1 eq)
-
Ethanol
-
Sodium bicarbonate (or other suitable base)
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve the substituted α-bromoacetophenone (1.0 eq) and S-methylisothiourea sulfate (1.1 eq) in ethanol in a round-bottom flask.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 2-(methylthio)-4-arylthiazole.
Data Presentation
The following table summarizes representative yields for the synthesis of various 2-(methylthio)-4-arylthiazole derivatives based on the general protocol.
| Entry | α-Haloketone (R-group) | Product | Yield (%) |
| 1 | Phenyl | 2-(Methylthio)-4-phenylthiazole | 85-95% |
| 2 | 4-Chlorophenyl | 4-(4-Chlorophenyl)-2-(methylthio)thiazole | 88-92% |
| 3 | 4-Bromophenyl | 4-(4-Bromophenyl)-2-(methylthio)thiazole | 87-91% |
| 4 | 4-Nitrophenyl | 2-(Methylthio)-4-(4-nitrophenyl)thiazole | 80-88% |
| 5 | 4-Methoxyphenyl | 4-(4-Methoxyphenyl)-2-(methylthio)thiazole | 82-90% |
Note: Yields are indicative and may vary based on reaction scale and purification method.
Characterization Data
Spectroscopic data for a representative compound, 2-(methylthio)-4-phenylthiazole:
-
1H NMR (CDCl3, δ ppm): 7.90-7.80 (m, 2H, Ar-H), 7.45-7.30 (m, 3H, Ar-H), 7.20 (s, 1H, thiazole-H), 2.75 (s, 3H, S-CH3).
-
13C NMR (CDCl3, δ ppm): 165.0 (C=N), 150.0 (C-S), 134.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.0 (Ar-CH), 110.0 (thiazole-CH), 15.0 (S-CH3).
-
IR (KBr, cm-1): 3060 (Ar C-H), 2920 (C-H), 1595 (C=N), 1480 (C=C).
-
MS (EI, m/z): 207 (M+).
Applications and Significance
2-(Methylthio)thiazole derivatives are valuable intermediates in organic synthesis and drug discovery. The methylthio group can be readily oxidized to sulfoxides and sulfones, or displaced by various nucleophiles, allowing for the introduction of diverse functionalities. These compounds have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The protocols and data presented herein provide a solid foundation for researchers to synthesize and explore this important class of heterocyclic compounds.
References
Application Note: Quantitative Analysis of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid using HPLC-UV
Introduction
2-(Methylthio)-1,3-thiazole-4-carboxylic acid is a sulfur-containing heterocyclic compound.[1][2][3] Thiazole derivatives are significant in pharmaceutical and chemical research due to their diverse biological activities.[3][4] Consequently, a reliable and accurate analytical method for the quantification of this compound is essential for quality control, stability studies, and various research applications. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound. The physicochemical properties of the compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₅H₅NO₂S₂ | [5] |
| Molecular Weight | 175.23 g/mol | [5] |
| Appearance | Solid | [5] |
| Purity | Typically ≥98% | [5] |
Materials and Methods
The analysis was performed on a standard HPLC system equipped with a UV detector. A reversed-phase C18 column was chosen for the separation. The mobile phase consisted of a mixture of acetonitrile and water, with orthophosphoric acid added to control the pH and improve peak shape. The selection of a C18 column and an acidic mobile phase is a common and effective approach for the analysis of polar acidic compounds like thiazole carboxylic acids.[6][7]
Table 2: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Instrument | Standard HPLC system with UV/Vis or PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Orthophosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm (or λmax determined by PDA) |
| Run Time | 15 minutes |
The optimal detection wavelength should be determined using a photodiode array (PDA) detector by analyzing a standard solution of this compound. Based on the analysis of similar compounds, a wavelength in the range of 270-280 nm is expected to provide good sensitivity.[7] Carboxylic acids typically exhibit a UV absorbance maximum around 210 nm, which can also be used for detection.[8]
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC-UV analysis of this compound.
Caption: Workflow for HPLC-UV Analysis.
Detailed Experimental Protocol
1. Reagent and Sample Preparation
-
Mobile Phase A (0.1% Orthophosphoric Acid in Water): Add 1.0 mL of concentrated orthophosphoric acid (85%) to 1 L of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is recommended.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound and prepare a solution in the diluent to obtain a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC System Setup and Operation
-
Set up the HPLC system according to the parameters outlined in Table 2.
-
Equilibrate the column with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Perform a system suitability test by injecting a mid-level standard multiple times to check for parameters like retention time repeatability, peak area precision, and tailing factor.
3. Data Analysis
-
Integrate the peak area of this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Perform a linear regression analysis of the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value of >0.999 is typically desired.
-
Calculate the concentration of this compound in the sample solutions using the calibration curve equation.
Expected Results
Under the specified chromatographic conditions, this compound is expected to elute as a sharp, well-resolved peak. The method should demonstrate good linearity over the specified concentration range. The precision of the method, as determined by replicate injections, should be within acceptable limits (typically <2% RSD). The accuracy of the method can be assessed by analyzing samples with known concentrations of the analyte.
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound by HPLC-UV. The described method is straightforward, robust, and suitable for routine analysis in research and quality control laboratories. The provided workflow and detailed protocol will enable researchers, scientists, and drug development professionals to accurately quantify this compound in various samples.
References
- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50) [inchem.org]
- 3. Sulphur Containing Heterocyclic Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging 2-(Methylthio)-1,3-thiazole-4-carboxylic Acid in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation and utilization of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid as a scaffold in modern drug design. While direct biological data for this specific molecule is limited in publicly available literature, the broader class of thiazole and 2-(alkylthio)thiazole derivatives has demonstrated significant potential across various therapeutic areas. This document outlines potential applications, key biological targets, and detailed protocols for the synthesis, characterization, and biological evaluation of derivatives based on this promising chemical core.
A critical consideration for this scaffold is the potential for metabolic bioactivation of the 2-(methylthio) group. Studies have shown that 2-(alkylthio)-1,3,4-thiadiazoles and related benzothiazoles can undergo enzymatic oxidation by cytochrome P450s to form sulfoxides and sulfones. These intermediates can then be displaced by nucleophiles like glutathione (GSH), which is an important safety consideration in drug development.[1]
Potential Therapeutic Targets and Applications
The thiazole nucleus is a common feature in many FDA-approved drugs and experimental agents, exhibiting a wide range of biological activities. Based on the activities of structurally related compounds, derivatives of this compound are promising candidates for targeting several key enzymes and signaling pathways implicated in disease.
-
Oncology: Thiazole derivatives have been successfully developed as inhibitors of critical signaling pathways in cancer. Potential targets include:
-
Infectious Diseases: The thiazole scaffold is present in numerous antimicrobial agents.
Quantitative Data on Structurally Related Thiazole Derivatives
To illustrate the potential of the this compound scaffold, the following tables summarize quantitative biological data for related compounds. This data provides a strong rationale for the synthesis and evaluation of a focused library of derivatives.
Table 1: Inhibitory Activity of Thiazole Derivatives Against Protein Kinases
| Compound Class | Target | IC50 | Reference |
|---|---|---|---|
| Thiazole Carboxamide | c-Met Kinase | Varies (Lead compounds in nM range) | [13] |
| 4-aminothieno[2,3-d]pyrimidine | Protein Kinase CK2 | 3.8 µM | [6] |
| 2-Amino-5-(thioaryl)thiazole | Interleukin-2-inducible T-cell kinase (Itk) | Varies (Lead compounds in nM range) | |
Table 2: Anticancer Activity of Thiazole Derivatives in Cell-Based Assays
| Compound Class | Cell Line | IC50 | Reference |
|---|
| Thiazole Carboxamide | Various Cancer Cell Lines | Varies (Lead compounds in nM to low µM range) |[13] |
Table 3: Antifungal Activity of Thiazole Derivatives
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2,5-dichloro thienyl-substituted thiazoles | Aspergillus fumigatus, Aspergillus flavus, Penicillium marneffei, Trichophyton mentagrophytes | 6.25 - 12.5 | [14] |
| 4-substituted 2-(2,3,5-trichlorophenyl)-1,3-thiazoles | Various fungal strains | Varies based on substitution |[14] |
Synthesis and Derivatization
The carboxylic acid moiety of the parent compound serves as a versatile handle for creating a library of derivatives, most commonly amides, through standard coupling reactions.
General Synthesis Workflow
Caption: General workflow for the synthesis of amide derivatives.
Protocol: Synthesis of a 2-(Methylthio)-1,3-thiazole-4-carboxamide Derivative
-
Activation of the Carboxylic Acid:
-
Dissolve 1 equivalent of this compound in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add 1.1 equivalents of a coupling agent (e.g., EDCI) and 1.1 equivalents of an activator (e.g., HOBt or DMAP).
-
Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Amide Coupling:
-
To the activated acid solution, add 1.2 equivalents of the desired primary or secondary amine.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final amide derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Experimental Protocols for Biological Evaluation
The following are detailed protocols for assessing the biological activity of newly synthesized derivatives against the potential targets identified.
General Experimental Workflow for Drug Discovery
Caption: A typical workflow for a drug discovery project.
Protocol 4.1: In Vitro c-Met Kinase Inhibition Assay (TR-FRET)
This protocol is adapted from established time-resolved fluorescence resonance energy transfer (TR-FRET) methods.[15]
-
Materials:
-
Recombinant human c-Met enzyme
-
ULight™-poly GT substrate and ATP
-
Europium-labeled anti-phosphotyrosine antibody (Eu-Antibody)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop/Detection Buffer (Kinase Buffer with 20 mM EDTA)
-
384-well assay plates
-
TR-FRET enabled plate reader
-
-
Procedure:
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Further dilute these solutions to a 4x final concentration in Kinase Buffer.
-
Assay Plate Setup: Add 5 µL of the 4x inhibitor dilutions to the assay plate wells. Include positive (DMSO only) and negative (no enzyme) controls.
-
Enzyme Addition: Dilute the c-Met enzyme to a 4x working concentration in Kinase Buffer. Add 5 µL to all wells except the negative controls.
-
Reaction Initiation: Prepare a 2x working solution of ULight™-poly GT substrate and ATP in Kinase Buffer. Add 10 µL to all wells to start the reaction.
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Reaction Stoppage and Detection: Prepare a Stop/Detection mix by diluting the Eu-Antibody in Stop/Detection Buffer. Add 10 µL to all wells.
-
Final Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration. Plot the results to determine the IC50 value.
-
Protocol 4.2: Cell Proliferation Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[16][17][18][19]
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multi-well spectrophotometer
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well.
-
Incubation: Incubate at 37°C for 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
-
Protocol 4.3: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains, based on CLSI guidelines.[20][21][22][23][24]
-
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
-
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in the 96-well plate using RPMI-1640 medium.
-
Inoculum Preparation: Culture the fungal strain and prepare an inoculum suspension adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the fungal inoculum to each well containing the test compound. Include a drug-free growth control well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at 600 nm.
-
Signaling Pathway Diagrams
c-Met Signaling Pathway
Caption: Simplified c-Met signaling pathway and potential point of inhibition.
MEK/ERK Signaling Pathway
Caption: The MEK/ERK signaling cascade, a potential target for thiazole derivatives.
References
- 1. Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 5. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. globozymes.com [globozymes.com]
- 10. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biogot.com [biogot.com]
- 12. ftb.com.hr [ftb.com.hr]
- 13. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. researchhub.com [researchhub.com]
- 18. broadpharm.com [broadpharm.com]
- 19. atcc.org [atcc.org]
- 20. bio-protocol.org [bio-protocol.org]
- 21. benchchem.com [benchchem.com]
- 22. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
2-(Methylthio)-1,3-thiazole-4-carboxylic acid as a building block in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylthio)-1,3-thiazole-4-carboxylic acid is a versatile heterocyclic building block integral to the fields of medicinal chemistry and organic synthesis. Its unique structural motif, featuring a thiazole core, a carboxylic acid handle for derivatization, and a methylthio group, makes it a valuable precursor for the synthesis of a wide array of biologically active molecules. Thiazole-containing compounds are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, with a focus on its application as a scaffold for kinase inhibitors.
Key Applications in Drug Discovery
The 2-(methylthio)-1,3-thiazole-4-carboxamide scaffold is a key pharmacophore in the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The thiazole ring can act as a hinge-binding motif, while the carboxamide linkage provides a vector for introducing various substituents to target specific regions of the kinase active site, thereby enhancing potency and selectivity.
One notable application of similar thiazole carboxamide scaffolds is in the development of c-Met kinase inhibitors. The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often aberrantly activated in various human cancers, promoting tumor growth, invasion, and metastasis.
Experimental Protocols
A primary and highly useful reaction of this compound is its amide coupling with various amines to generate a library of bioactive candidates.
General Protocol for Amide Coupling
This protocol describes a general method for the synthesis of 2-(methylthio)-1,3-thiazole-4-carboxamides via amide bond formation using a coupling agent.
Materials:
-
This compound
-
Substituted aniline or aliphatic amine (1.1 equivalents)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted amine (1.1 eq), HATU (1.5 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(methylthio)-1,3-thiazole-4-carboxamide derivative.
Data Presentation
The following table provides representative data for the synthesis of various 2-(methylthio)-1,3-thiazole-4-carboxamide derivatives, illustrating the versatility of the building block in generating a diverse chemical library.
| Amine Substrate | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) |
| 4-Fluoroaniline | HATU, DIPEA | DMF | 3 | 85 |
| 3-Chloroaniline | EDC, HOBt | DCM | 4 | 80 |
| 4-Methoxyaniline | T3P | Ethyl Acetate | 2.5 | 88 |
| Benzylamine | HATU, DIPEA | DMF | 2 | 92 |
| Cyclohexylamine | EDC, HOBt | DCM | 5 | 75 |
Note: The data presented are representative and may vary based on specific reaction conditions and the nature of the amine substrate.
Mechanism of Action and Signaling Pathway
As previously mentioned, thiazole carboxamides are effective scaffolds for kinase inhibitors. In the case of c-Met inhibitors, these compounds typically bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates. This inhibition blocks the activation of key signaling pathways responsible for cell proliferation, survival, and migration.
The diagram below illustrates the general experimental workflow for the synthesis and evaluation of 2-(methylthio)-1,3-thiazole-4-carboxamide derivatives as potential kinase inhibitors.
Caption: Experimental workflow for synthesis and evaluation.
The following diagram illustrates a simplified representation of the c-Met signaling pathway and the point of inhibition by a thiazole carboxamide-based inhibitor.
Caption: Simplified c-Met signaling pathway inhibition.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of diverse and biologically active molecules. Its utility in constructing libraries of potential kinase inhibitors, particularly through robust amide coupling reactions, makes it a key resource for drug discovery and development programs. The protocols and data presented herein provide a solid foundation for researchers to explore the vast potential of this scaffold in generating novel therapeutics.
Application Notes and Protocols for Antimicrobial 2-(Methylthio)-1,3-thiazole-4-carboxylic Acid Derivatives
Disclaimer: Extensive literature searches did not yield specific studies detailing the antimicrobial applications of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid derivatives. The following application notes and protocols are based on closely related thiazole-4-carboxylic acid derivatives and other antimicrobial thiazole compounds. Researchers should adapt and validate these methodologies for the specific compounds of interest.
Introduction
Thiazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The thiazole ring is a core structural motif in several clinically used drugs. This document provides an overview of the potential antimicrobial applications of derivatives of this compound, drawing parallels from structurally similar compounds. The provided protocols for synthesis and antimicrobial evaluation are intended as a starting point for researchers in this field.
Potential Antimicrobial Activity
While direct evidence is not available for this compound derivatives, related thiazole compounds have demonstrated significant activity against a broad spectrum of pathogens. For instance, various 2,4-disubstituted-1,3-thiazole derivatives have shown promising anti-Candida activity. The antimicrobial efficacy of thiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.
Data Presentation: Antimicrobial Activity of Related Thiazole Derivatives
The following tables summarize the antimicrobial activity of various thiazole derivatives, providing an indication of the potential efficacy that could be explored for this compound derivatives.
Table 1: Antifungal Activity of 2-Hydrazinyl-4-phenyl-1,3-thiazole Derivatives against Candida albicans
| Compound ID | R-group on Phenyl Ring | MIC (µg/mL) | MFC (µg/mL) | Reference |
| 7a | 4-F | 3.9 | >125 | [1] |
| 7b | 4-Cl | 3.9 | 62.5 | [1] |
| 7c | 4-Br | 3.9 | 62.5 | [1] |
| Fluconazole | - | 15.62 | 62.5 | [1] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
Table 2: Antibacterial Activity of 2-Phenylacetamido-thiazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 16 | Escherichia coli | 1.56 | [2] |
| Pseudomonas aeruginosa | 6.25 | [2] | |
| Bacillus subtilis | 3.12 | [2] | |
| Staphylococcus aureus | 1.56 | [2] |
Table 3: Antifungal Activity of (2-(cyclopropylmethylidene)hydrazinyl)thiazole Derivatives against Clinical Candida albicans Isolates
| Compound | MIC Range (µg/mL) | MFC Range (µg/mL) | Reference |
| Series of 9 derivatives | 0.008–7.81 | 0.015–31.25 | [3] |
| Nystatin (Reference) | 0.015–7.81 | - | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments, adapted from studies on related thiazole derivatives.
General Synthesis of this compound Derivatives
This proposed synthesis is a general procedure based on the Hantzsch thiazole synthesis, a common method for preparing thiazole rings.[2]
Protocol 1: Synthesis of this compound Esters
-
Step 1: Synthesis of the Thioamide. React methyl dithiocarbazate with a suitable activating agent to form a reactive intermediate.
-
Step 2: Cyclization. React the intermediate from Step 1 with an ethyl bromopyruvate in a suitable solvent such as ethanol.
-
Reaction Conditions. Reflux the mixture for several hours.
-
Work-up. Cool the reaction mixture, and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
Purification. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol).
Protocol 2: Synthesis of N-Substituted 2-(Methylthio)-1,3-thiazole-4-carboxamides
-
Step 1: Hydrolysis of the Ester. Hydrolyze the ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate using a base like sodium hydroxide in an aqueous alcohol solution to yield the corresponding carboxylic acid.
-
Step 2: Amide Coupling. Activate the carboxylic acid from Step 1 using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Reaction with Amine. Add the desired primary or secondary amine to the reaction mixture.
-
Reaction Conditions. Stir the reaction at room temperature for 12-24 hours.
-
Work-up. Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification. Purify the resulting amide by column chromatography on silica gel.
Antimicrobial Susceptibility Testing
Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum. Prepare a bacterial or fungal suspension from a fresh culture and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Test Compounds. Prepare stock solutions of the synthesized thiazole derivatives in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in the appropriate broth in a 96-well microtiter plate.
-
Incubation. Add the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Determination of MIC. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 4: Agar Disk Diffusion Method
-
Preparation of Agar Plates. Prepare Mueller-Hinton agar plates for bacteria or Sabouraud Dextrose agar plates for fungi.
-
Inoculation. Spread a standardized microbial inoculum (0.5 McFarland) evenly over the entire surface of the agar plate using a sterile cotton swab.
-
Application of Disks. Aseptically place sterile filter paper disks (6 mm in diameter) onto the inoculated agar surface.
-
Application of Test Compounds. Pipette a known concentration of the test compound solution onto each disk. Allow the disks to dry.
-
Incubation. Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.
-
Measurement of Inhibition Zone. Measure the diameter of the zone of complete inhibition around each disk in millimeters.
Visualizations
Experimental Workflows and Signaling Pathways
The following diagrams, created using Graphviz (DOT language), illustrate a general workflow for the synthesis and screening of antimicrobial thiazole derivatives and a hypothetical mechanism of action.
Caption: General workflow for synthesis and antimicrobial screening of thiazole derivatives.
Caption: Hypothetical mechanism of action for a thiazole-based antimicrobial agent.
References
- 1. US10501426B1 - Synthesis of thiazole derivative as anticancer and anti-antibiotics resistant bacteria agent - Google Patents [patents.google.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
Application Notes and Protocols: Antifungal Activity of Novel Thiazole Carboxylic Acid Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antifungal properties of novel thiazole carboxylic acid derivatives. The document includes a summary of their antifungal activity against various fungal pathogens, detailed protocols for in vitro evaluation, and visualizations of experimental workflows and mechanisms of action.
Introduction to Thiazole Carboxylic Acid Compounds
Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Notably, novel thiazole carboxylic acid compounds and their analogs have demonstrated potent antifungal activity against a spectrum of clinically relevant fungi, including various Candida and Aspergillus species.[2][4][5] Their mechanism of action often involves the disruption of the fungal cell membrane or wall, making them a promising area of research for the development of new antifungal agents to combat the growing challenge of drug-resistant fungal infections.[2][6]
Quantitative Antifungal Activity
The in vitro antifungal efficacy of novel thiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following tables summarize the antifungal activity of representative thiazole compounds against various fungal strains as reported in recent literature.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Thiazole Derivatives against Candida Species
| Compound Class | Fungal Strain | MIC Range (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (clinical isolates) | 0.008–7.81 | Nystatin | 0.015–7.81 | [2] |
| Thiazolylhydrazone derivative (MT) | Candida albicans | 0.5-2 | - | - | [7] |
| Thiazolo-4H-1,2,4-triazoles | Candida albicans | Moderate Activity | - | - | [5] |
| 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamides | Candida parapsilosis | >100 | Ketoconazole | 0.25-1 | [8] |
| 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamides | Candida glabrata | >100 | Ketoconazole | 4-16 | [8] |
| Quinoline–Thiazole Derivatives | Candida albicans (ATCC 24433) | Variable | - | - | [9] |
| Quinoline–Thiazole Derivatives | Candida glabrata (ATCC 90030) | Variable (some highly active) | - | - | [9] |
| Quinoline–Thiazole Derivatives | Candida krusei (ATCC 6258) | Decreased efficacy with para-substitution | - | - | [9] |
Table 2: Minimum Fungicidal Concentration (MFC) of Novel Thiazole Derivatives
| Compound Class | Fungal Strain | MFC Range (µg/mL) | MFC/MIC Ratio | Reference |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (clinical isolates) | 0.015–31.25 | 2-4 | [2] |
| Heteroaryl(aryl) Thiazole Derivatives | Various Fungi | 0.11–0.94 | - | [10] |
Table 3: Antifungal Activity against Other Fungal Pathogens
| Compound Class | Fungal Strain | Activity Metric | Value (µg/mL) | Reference |
| Thiazole-containing triazoles (ER-30346) | Various pathogenic fungi | In vitro and in vivo efficacy | Potent | [4] |
| Thiazolo-4H-1,2,4-triazoles | Cryptococcus neoformans | MIC | 0.53 - 12.5 | [5] |
| Thiazolo-4H-1,2,4-triazoles | Saccharomyces cerevisiae | MIC | 0.53 - 12.5 | [5] |
| Thiazolo-4H-1,2,4-triazoles | Aspergillus fumigatus | MIC | Weak Activity | [5] |
| Pyrazole carboxamide thiazole derivatives (6i and 19i) | Valsa mali | EC50 | 1.77 and 1.97 | [11] |
Experimental Protocols
Detailed methodologies for the evaluation of antifungal activity are crucial for reproducible and comparable results. The following are standard protocols derived from published studies on thiazole derivatives.
Protocol for Broth Microdilution Assay for MIC and MFC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is widely used for determining the MIC and MFC of antifungal agents.[12]
Objective: To determine the lowest concentration of a compound that inhibits visible fungal growth (MIC) and the lowest concentration that kills the fungus (MFC).
Materials:
-
Test thiazole compounds
-
Fungal strains (e.g., Candida albicans)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sabouraud Dextrose Agar (SDA) plates
-
Incubator (35-37°C)
Procedure:
-
Preparation of Fungal Inoculum: a. Culture the fungal strain on an SDA plate for 24-48 hours at 35°C. b. Suspend a few colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). d. Dilute the adjusted suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Preparation of Compound Dilutions: a. Dissolve the thiazole compound in DMSO to create a stock solution. b. Perform serial twofold dilutions of the compound in RPMI 1640 medium in the 96-well plate. The final concentration range should be appropriate to determine the MIC (e.g., 0.002 to 1000 µg/mL).[12]
-
Inoculation and Incubation: a. Add the prepared fungal inoculum to each well containing the compound dilutions. b. Include a positive control (fungal inoculum without compound) and a negative control (medium only). c. Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: a. After incubation, determine the MIC as the lowest concentration of the compound at which there is no visible growth.
-
MFC Determination: a. From each well showing no visible growth, take an aliquot (e.g., 10 µL) and plate it onto an SDA plate. b. Incubate the SDA plates at 35°C for 24-48 hours. c. The MFC is the lowest concentration from which no fungal growth is observed on the SDA plate.
Caption: Workflow for MIC and MFC determination.
Protocol for Checkerboard Synergy Assay
This protocol is used to assess the interaction between a thiazole compound and a known antifungal agent (e.g., fluconazole, nystatin).
Objective: To determine if the combination of two compounds results in a synergistic, additive, indifferent, or antagonistic effect.
Materials:
-
Test thiazole compound
-
Known antifungal agent
-
Materials listed in Protocol 3.1
Procedure:
-
Plate Setup: a. Prepare serial dilutions of the thiazole compound along the rows of a 96-well plate. b. Prepare serial dilutions of the known antifungal agent along the columns of the same plate. c. This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculation and Incubation: a. Inoculate the plate with the fungal suspension as described in Protocol 3.1. b. Include appropriate controls for each compound alone. c. Incubate the plate under the same conditions as the MIC assay.
-
Data Analysis: a. After incubation, determine the MIC for each compound alone and for each combination. b. Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of compound A in combination / MIC of compound A alone) + (MIC of compound B in combination / MIC of compound B alone) c. Interpret the FICI values:
- FICI ≤ 0.5: Synergy
- 0.5 < FICI ≤ 1.0: Additive
- 1.0 < FICI ≤ 4.0: Indifference
- FICI > 4.0: Antagonism
Caption: Workflow for the checkerboard synergy assay.
Mechanism of Action
The antifungal activity of many thiazole derivatives is attributed to their ability to interfere with essential fungal cellular processes. One of the primary proposed mechanisms is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[6] This action is similar to that of azole antifungals.[6] Some studies also suggest that these compounds may disrupt the fungal cell wall structure.[2]
Inhibition of Ergosterol Biosynthesis
Thiazole antifungals can inhibit the enzyme lanosterol 14α-demethylase, which is a key enzyme in the conversion of lanosterol to ergosterol.[6] The disruption of this pathway leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, which compromises the integrity and function of the fungal cell membrane, ultimately leading to cell death.[6]
Caption: Inhibition of ergosterol biosynthesis by thiazole compounds.
Conclusion
Novel thiazole carboxylic acid compounds and their derivatives represent a promising class of antifungal agents with potent activity against a range of fungal pathogens. The protocols and data presented here provide a framework for the continued investigation and development of these compounds as potential therapeutic agents. Further in vivo studies and exploration of their detailed mechanisms of action are warranted to fully elucidate their therapeutic potential.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antifungal activity of novel thiazole-containing triazole antifungals. II. Optically active ER-30346 and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro antifungal and cytotoxicity evaluation of thiazolo-4H-1,2,4-triazoles and 1,2,3-thiadiazolo-4H-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 7. Antivirulence activity and in vivo efficacy of a thiazole derivative against candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application of 2-(Methylthio)-1,3-thiazole-4-carboxylic Acid in Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed agrochemical application data and established protocols for 2-(Methylthio)-1,3-thiazole-4-carboxylic acid are not extensively available in the public domain. The following information is synthesized from research on structurally related thiazole derivatives and provides a foundational guide for research and development. Empirical testing is essential to determine the specific activities and optimal application parameters for this compound.
Introduction
Thiazole-based compounds are a significant class of heterocyclic structures utilized in the agrochemical industry due to their broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. The thiazole ring is a key pharmacophore in several commercial agrochemicals. This compound is a derivative that holds potential for development as a novel agrochemical agent. Its structural features, including the thiazole core, a carboxylic acid group, and a methylthio substituent, suggest possible interactions with various biological targets in pests and pathogens. This document outlines potential applications, generalized experimental protocols, and theoretical mechanisms of action to guide further research into this specific molecule.
Potential Agrochemical Applications
Based on structure-activity relationship studies of analogous thiazole compounds, this compound and its derivatives are candidates for the following applications:
-
Fungicide: The thiazole moiety is present in numerous systemic and contact fungicides. It is plausible that this compound could exhibit activity against a range of phytopathogenic fungi.
-
Herbicide: Certain thiazole derivatives have been shown to possess herbicidal properties. The carboxylic acid functionality, in particular, is common in herbicides that mimic plant hormones or inhibit key plant enzymes.
-
Plant Growth Regulator: The structural resemblance to some natural plant growth regulators suggests a potential, though less common, application in modulating plant development.
Mechanism of Action (Hypothesized)
Fungicidal Action
The primary fungicidal mechanism for many azole compounds (a class that includes thiazoles) is the inhibition of sterol biosynthesis, specifically the enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of fungal cell membranes. Inhibition of this pathway disrupts membrane integrity, leading to growth inhibition and cell death. It is hypothesized that this compound may act via a similar mechanism.
Herbicidal Action
The herbicidal mechanism of thiazole derivatives can vary. One possible mode of action for a carboxylic acid-containing thiazole is the inhibition of key enzymes in plant biosynthetic pathways, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO). Alternatively, it could function as a synthetic auxin, disrupting normal plant growth processes.
Synthesis and Derivatization
General Synthesis Route
A plausible synthetic route to this compound can be adapted from the Hantzsch thiazole synthesis.
Derivatization for Structure-Activity Relationship (SAR) Studies
The carboxylic acid moiety provides a versatile handle for creating derivatives to explore SAR. Esterification or amidation can be readily achieved to modify the compound's lipophilicity and potential target interactions.
Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation of this compound.
Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the test compound against various fungal pathogens.
1. Preparation of Fungal Inoculum: a. Culture the desired fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) at 25-28°C until sporulation. b. Harvest spores by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). c. Adjust the spore suspension concentration to 1 x 10^5 spores/mL using a hemocytometer.
2. Preparation of Test Compound: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL. b. Perform serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Potato Dextrose Broth) to achieve a range of test concentrations (e.g., 0.1 to 100 µg/mL).
3. Inoculation and Incubation: a. Add the fungal spore suspension to each well of the microtiter plate. b. Include a positive control (fungicide with known activity) and a negative control (no compound). c. Incubate the plates at 25-28°C for 48-72 hours.
4. Data Analysis: a. Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible fungal growth. b. To determine the Minimum Fungicidal Concentration (MFC), aliquot a small volume from the wells with no visible growth onto fresh agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar.
Protocol: Herbicidal Activity Screening (Seedling Growth Inhibition)
This protocol provides a basic framework for assessing pre- or post-emergence herbicidal activity.
1. Plant Material: a. Select indicator plant species (e.g., Echinochloa crus-galli - barnyardgrass, and Amaranthus retroflexus - redroot pigweed). b. Sow seeds in small pots containing a standard potting mix.
2. Application of Test Compound: a. Prepare a solution of this compound in a suitable solvent with a surfactant. b. For pre-emergence testing, apply the solution to the soil surface immediately after sowing. c. For post-emergence testing, apply the solution as a foliar spray to seedlings at the 2-3 leaf stage. d. Include appropriate controls (solvent-only and a commercial herbicide).
3. Incubation and Assessment: a. Grow the plants in a controlled environment (e.g., greenhouse or growth chamber) with appropriate light, temperature, and humidity. b. After 14-21 days, visually assess the plants for signs of injury (e.g., chlorosis, necrosis, stunting) and compare them to the controls. c. For quantitative data, measure parameters such as shoot height, root length, and fresh/dry weight.
Data Presentation (Hypothetical)
Should experimental data be generated, it should be organized into clear tables for comparative analysis.
Table 1: Hypothetical In Vitro Antifungal Activity Data
| Fungal Species | Compound | MIC (µg/mL) | MFC (µg/mL) |
| Botrytis cinerea | This compound | Data | Data |
| Fusarium graminearum | This compound | Data | Data |
| Rhizoctonia solani | This compound | Data | Data |
| Botrytis cinerea | Positive Control (e.g., Thiabendazole) | Data | Data |
Table 2: Hypothetical Herbicidal Activity Data (Post-Emergence)
| Plant Species | Compound | Application Rate (g/ha) | Growth Inhibition (%) |
| Echinochloa crus-galli | This compound | Data | Data |
| Amaranthus retroflexus | This compound | Data | Data |
| Echinochloa crus-galli | Positive Control (e.g., Glyphosate) | Data | Data |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of new agrochemicals. While direct evidence of its efficacy is currently limited in available literature, its structural relationship to known active compounds provides a strong rationale for further investigation. Future research should focus on:
-
Empirical screening to determine its fungicidal, herbicidal, and insecticidal activity spectrum.
-
Synthesis of an analog library to conduct structure-activity relationship studies and optimize bioactivity.
-
Mechanism of action studies to identify the specific biological targets in sensitive organisms.
-
Toxicological and environmental fate studies to assess its safety profile.
References
Application Notes and Protocols for the Esterification of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-(Methylthio)-1,3-thiazole-4-carboxylic acid and its ester derivatives are important intermediates in medicinal chemistry and materials science. The thiazole ring is a key structural motif in numerous biologically active compounds, including antimicrobial and anticancer agents.[1][2] Esterification of the carboxylic acid at the 4-position is a common strategy to modify the compound's physicochemical properties, such as lipophilicity and cell permeability, which can significantly impact its biological activity and therapeutic potential. This document provides detailed protocols for the esterification of this compound, along with relevant data and workflow diagrams.
Chemical Structures

Figure 1. General reaction scheme for the esterification of this compound.
Experimental Protocols
Several methods are available for the esterification of carboxylic acids. The choice of method depends on the scale of the reaction, the desired ester, and the sensitivity of the starting material to acidic or basic conditions. Below are three common and effective protocols.
Protocol 1: Fischer-Speier Esterification (Acid-Catalyzed)
This classical method is suitable for producing simple alkyl esters (e.g., methyl, ethyl) where the corresponding alcohol is readily available and can be used in excess as the solvent.[3][4]
Materials:
-
This compound
-
Methanol (or other simple alcohol)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol, 20-50 equivalents).
-
Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring. Alternatively, for a more controlled reaction, thionyl chloride (1.1 equivalents) can be added dropwise at 0 °C to form the acid chloride in situ, which then reacts with the alcohol.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure ester.
Protocol 2: Steglich Esterification (DCC/DMAP Coupling)
This method is ideal for more complex alcohols or when the starting material is sensitive to strong acidic conditions.[5][6] Dicyclohexylcarbodiimide (DCC) is used as a coupling agent, and 4-Dimethylaminopyridine (DMAP) serves as a catalyst.
Materials:
-
This compound
-
Alcohol (1.0-1.5 equivalents)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
0.5 N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent), the alcohol (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.
-
DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction by TLC.
-
Work-up:
-
Filter off the DCU precipitate and wash it with a small amount of DCM.
-
Wash the filtrate with 0.5 N HCl.
-
Wash with saturated NaHCO₃ solution.
-
Wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: After filtering the drying agent, concentrate the solvent. The crude product is then purified by column chromatography.
Protocol 3: Acid Chloride Formation Followed by Esterification
This two-step protocol is robust and generally provides high yields. The carboxylic acid is first converted to a more reactive acid chloride, which then readily reacts with the alcohol.
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Anhydrous alcohol (1.2 equivalents)
-
Triethylamine (TEA) or Pyridine (1.5 equivalents)
-
Round-bottom flask
-
Reflux condenser (for SOCl₂)
-
Magnetic stirrer
Procedure:
-
Acid Chloride Formation:
-
Suspend this compound (1 equivalent) in anhydrous toluene or DCM.
-
Add thionyl chloride (1.5-2.0 equivalents) and a catalytic amount of DMF (if using oxalyl chloride).
-
Heat the mixture to reflux for 1-2 hours (for SOCl₂) or stir at room temperature (for oxalyl chloride) until the solid dissolves and gas evolution ceases.
-
Remove the excess thionyl chloride or oxalyl chloride under reduced pressure. The resulting crude acid chloride is typically used directly in the next step.
-
-
Esterification:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add the alcohol (1.2 equivalents) followed by the dropwise addition of triethylamine or pyridine (1.5 equivalents).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture with water, 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude ester by column chromatography.
-
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the esterification of thiazole-based carboxylic acids, based on literature for analogous compounds.[7][8]
| Method | Reagents | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Fischer-Speier | H₂SO₄ (cat.), Alcohol (excess) | Alcohol | Reflux | 2 - 6 | 70 - 90 |
| Steglich | DCC, DMAP (cat.), Alcohol | DCM | 0 °C to RT | 4 - 12 | 75 - 95 |
| Acid Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol, TEA | Toluene/DCM | RT to Reflux | 2 - 4 | 80 - 98 |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and purification of 2-(Methylthio)-1,3-thiazole-4-carboxylate esters.
Logical Relationship of Esterification Methods
Caption: Decision tree illustrating the different synthetic routes for the esterification of the target carboxylic acid.
References
- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 7. Buy 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid | 24044-07-3 [smolecule.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-(Methylthio)-1,3-thiazole-4-carboxylic acid synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and effective method is a two-step process. The first step is the Hantzsch thiazole synthesis, which involves the cyclocondensation of an ethyl bromopyruvate with S-methylthiourea to form ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate. The second step is the hydrolysis of the resulting ester to the final carboxylic acid product.
Q2: How can I monitor the progress of the Hantzsch thiazole synthesis?
A2: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[1] You should spot the reaction mixture alongside the starting materials on a silica gel TLC plate. The reaction is proceeding if the spots for the starting materials diminish and a new spot for the product appears. A common eluent system for this is a mixture of ethyl acetate and hexane.[1]
Q3: What are the expected yields for this synthesis?
A3: The Hantzsch thiazole synthesis is known for being a high-yielding reaction.[2] Yields for analogous syntheses are often in the range of 79-90%.[3] The subsequent hydrolysis of the ester to a carboxylic acid also typically proceeds with high yields, often between 89% and 96%.[4]
Q4: What are the key safety precautions for this synthesis?
A4: Ethyl bromopyruvate is a lachrymator and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Troubleshooting Guide
Problem 1: Low or No Yield in Hantzsch Thiazole Synthesis (Step 1)
Possible Causes and Solutions:
-
Poor Quality of Starting Materials: The purity of both the ethyl bromopyruvate and the S-methylthiourea is critical. Impurities can lead to undesired side reactions.[1]
-
Solution: Ensure the purity of your starting materials. If necessary, purify them before use.
-
-
Suboptimal Reaction Conditions: The temperature, reaction time, and choice of solvent can significantly impact the outcome of the reaction.[1]
-
Solution: The reaction is typically heated to reflux in a solvent like ethanol for several hours.[1] If the yield is low, consider increasing the reaction time or trying an alternative solvent system, such as a 1:1 mixture of ethanol and water, which has been shown to improve yields in some cases.[5]
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction using TLC.[1] If starting material is still present after the initial reaction time, continue heating and monitor until the starting material is consumed.
-
-
Formation of the Hydrobromide Salt: The initial product formed is often the hydrobromide salt of the thiazole, which can be more soluble in the reaction solvent.[6]
Problem 2: Multiple Spots on TLC After Hantzsch Synthesis
Possible Causes and Solutions:
-
Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to your starting materials.[1]
-
Solution: Increase the reaction time or temperature and continue to monitor by TLC.
-
-
Formation of Side Products: Side reactions can lead to the formation of byproducts.[1] One common side product is an oxazole, which can form if the thioamide is contaminated with its corresponding amide.[1]
-
Solution: Ensure the purity of the thioamide. Purification of the crude product will be necessary to remove these impurities.
-
Problem 3: Difficulty in Product Purification
Possible Causes and Solutions:
-
Presence of Impurities: The crude product may contain unreacted starting materials or side products.
-
Solution: For the ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate intermediate, recrystallization from a suitable solvent like ethanol is a common and effective purification method.[1] If recrystallization is insufficient, column chromatography on silica gel using a gradient of hexane and ethyl acetate is recommended.[1] For the final carboxylic acid product, it can be precipitated from an aqueous solution by adjusting the pH to around 2-3 and then collected by filtration.[4][7]
-
Problem 4: Low Yield in Hydrolysis (Step 2)
Possible Causes and Solutions:
-
Incomplete Hydrolysis: The ester may not have been fully hydrolyzed.
-
Solution: Ensure a sufficient excess of the base (e.g., sodium hydroxide) is used and that the reaction is heated to reflux for an adequate amount of time (typically 1 hour).[4]
-
-
Product Loss During Workup: The product may be lost during the acidification and extraction steps.
Data Presentation
Table 1: Optimization of Hantzsch Thiazole Synthesis Conditions (Analogous Reactions)
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | Ethanol | 70 | 1 | 99 | [8] |
| 2 | Silica Supported Tungstosilisic Acid | Ethanol/Water (1:1) | 65 | - | 79-90 | [3] |
| 3 | None | Methanol | 100 (hot plate setting) | 0.5 | 99 | [2][6] |
| 4 | None | Ethanol | Reflux | 1-12 | >90 | [1] |
Table 2: Conditions for Hydrolysis of Thiazole-4-Carboxylate Esters
| Entry | Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl thiazole-4-carboxylate | 10% aq. NaOH | Reflux | 1 | 95.6 | [4] |
| 2 | Methyl thiazole-4-carboxylate | 10% aq. NaOH | Reflux | 1 | 89.4 | [4] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate
This protocol is a general guideline and may require optimization.
Materials:
-
Ethyl bromopyruvate
-
S-Methylthiourea hydroiodide (or a related salt)
-
Sodium acetate (or another mild base)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve S-methylthiourea hydroiodide (1 equivalent) and sodium acetate (1 equivalent) in ethanol.
-
Add ethyl bromopyruvate (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure. Take up the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Protocol 2: Synthesis of this compound (Hydrolysis)
Materials:
-
Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate
-
10% aqueous sodium hydroxide solution
-
6 M Hydrochloric acid
-
Deionized water
Procedure:
-
In a round-bottom flask, add ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (1 equivalent) and a 10% aqueous sodium hydroxide solution (2.0-2.9 equivalents).[4]
-
Heat the mixture to reflux for 1 hour.[4]
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add 6 M hydrochloric acid while stirring until the pH of the solution is approximately 3.[4]
-
A solid precipitate should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filtered solid with a small amount of cold water.[4]
-
Dry the product in a vacuum oven to obtain this compound.
Visualizations
Caption: Overall experimental workflow for the synthesis.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 8. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities. Acid-base extraction can also be employed as an initial purification step to separate the acidic product from neutral and basic impurities.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can originate from starting materials, side reactions, or degradation. Potential impurities include unreacted starting materials from the synthesis, byproducts from incomplete reactions, and oxidation of the methylthio group to the corresponding sulfoxide or sulfone.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of the compound can be effectively determined using a combination of analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and the presence of any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of structurally similar impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help in identifying unknown impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in the chosen solvent, even with heating. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. For a carboxylic acid like this, polar protic solvents such as ethanol, methanol, or water, or mixtures thereof, are good starting points. |
| Compound "oils out" instead of crystallizing upon cooling. | The solution is supersaturated, or the cooling rate is too fast. Impurities may also be present. | Try adding a co-solvent in which the compound is less soluble to the hot solution until it becomes slightly turbid, then allow it to cool slowly. Seeding with a pure crystal can also induce crystallization. |
| Poor recovery of the purified compound. | The compound has significant solubility in the cold recrystallization solvent. | Use a minimal amount of hot solvent to dissolve the compound. Cool the solution in an ice bath to maximize precipitation. Wash the collected crystals with a small amount of the cold solvent. |
| Crystals are colored despite the pure compound being a white solid. | Colored impurities are co-precipitating with the product. | Consider adding a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the compound from impurities. | The eluent polarity is not optimized. | Systematically vary the eluent polarity. A good starting point for this acidic compound is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), with a small percentage of acetic or formic acid (0.1-1%) to improve peak shape and reduce tailing. |
| The compound streaks on the silica gel column. | The compound is interacting too strongly with the acidic silica gel. | Add a small amount of a competitive acidic modifier, such as acetic acid or formic acid, to the eluent. This can help to saturate the active sites on the silica and improve the elution profile of the acidic compound. |
| The compound does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. A gradient elution from a less polar to a more polar solvent system can be effective. For highly polar compounds, a mixture of dichloromethane and methanol may be necessary. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, and mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
General Column Chromatography Protocol
-
Adsorbent: Silica gel (60 Å, 230-400 mesh) is a standard choice.
-
Eluent Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate with 0.5% acetic acid. The ideal Rf value for the compound of interest is typically between 0.2 and 0.4.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.
-
Loading: Dissolve the crude compound in a minimum amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Run the column with the selected eluent system. A gradient elution, where the polarity of the eluent is gradually increased, may be necessary to separate all components.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Illustrative Solubility Data for this compound
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 78°C (mg/mL) |
| Water | < 1 | ~5 |
| Ethanol | ~10 | > 100 |
| Methanol | ~15 | > 150 |
| Ethyl Acetate | ~5 | ~50 |
| Hexane | < 0.1 | < 0.1 |
| Dichloromethane | ~2 | ~20 |
Note: This data is illustrative and based on the general solubility of similar organic acids. Experimental verification is recommended.
Table 2: Comparison of Purification Methods
| Method | Pros | Cons | Typical Purity |
| Recrystallization | Simple, inexpensive, good for removing small amounts of impurities. | Can have lower yields, may not remove impurities with similar solubility. | >98% |
| Column Chromatography | Excellent for separating complex mixtures and closely related impurities. | More time-consuming, requires larger volumes of solvent. | >99% |
| Acid-Base Extraction | Good for initial cleanup from neutral/basic impurities. | Does not remove acidic impurities. | Variable, used as a preliminary step. |
Mandatory Visualizations
Caption: A general workflow for the purification of this compound.
Technical Support Center: Synthesis of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a variation of the Hantzsch thiazole synthesis. This typically involves the cyclocondensation of an ethyl 2-halo-3-oxopropanoate (like ethyl bromopyruvate) with an S-methyl dithiocarbamate derivative to form ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate. This ester is then hydrolyzed to the final carboxylic acid product.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Key parameters include reaction temperature, the purity of starting materials (especially the ethyl bromopyruvate), the choice of base and solvent for the cyclization, and the conditions for the final hydrolysis step (e.g., concentration of the base, temperature, and reaction time).
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a common method for monitoring the consumption of starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative analysis of the reaction mixture. For structural confirmation, techniques like NMR and mass spectrometry are essential.
Q4: What are the typical solvents used in the Hantzsch synthesis step?
A4: Alcohols such as ethanol are frequently used as solvents for the Hantzsch thiazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of byproducts.
Issue 1: Low Yield of the Desired Product
Low yields can be attributed to several factors, including suboptimal reaction conditions and the formation of side products.
Potential Causes and Solutions:
-
Impure Starting Materials: The purity of ethyl bromopyruvate is crucial. Impurities such as ethyl pyruvate or ethyl dibromopyruvate can lead to the formation of unwanted byproducts.
-
Solution: Use freshly distilled or high-purity ethyl bromopyruvate. Analyze the starting material by GC or NMR before use.
-
-
Suboptimal Reaction Temperature: The Hantzsch synthesis is sensitive to temperature. If the temperature is too low, the reaction may be sluggish. If it is too high, it can promote the formation of degradation products.
-
Solution: Optimize the reaction temperature. A typical starting point is refluxing ethanol.
-
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion and the formation of byproducts.
-
Solution: Carefully control the stoichiometry of the reactants. A slight excess of the thioamide component is sometimes used.
-
Issue 2: Presence of Unexpected Peaks in Analytical Data (NMR, LC-MS)
The presence of unexpected peaks often indicates the formation of byproducts. The following table summarizes some common byproducts, their likely origin, and key analytical data.
Table 1: Common Byproducts in the Synthesis of this compound
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Likely Origin | Key Analytical Signatures |
| Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate | 203.28 | Incomplete hydrolysis of the ester intermediate. | Presence of ethyl group signals in 1H NMR (triplet and quartet). | |
| 2-(Methylthio)-1,3-thiazole | 129.21 | Decarboxylation of the final product. | Absence of the carboxylic acid proton in 1H NMR and the carboxyl signal in 13C NMR. | |
| 2-Thioxo-1,3-thiazolidin-4-one derivative | Varies | Side reaction of the dithiocarbamate precursor. | Presence of a thiocarbonyl (C=S) signal in 13C NMR. | |
| Ethyl 2-hydroxy-1,3-thiazole-4-carboxylate | 189.21 | Reaction with unreacted ethyl pyruvate impurity. | Absence of the methylthio group signal and presence of a hydroxyl proton signal in 1H NMR. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate
-
To a solution of S-methyl dithiocarbamate (1.1 equivalents) in ethanol, add ethyl bromopyruvate (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate
-
Dissolve the ethyl ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Visualizing Reaction Pathways
The following diagrams illustrate the main synthetic pathway and potential side reactions.
Caption: Main synthetic route to this compound.
Caption: Potential side reactions and byproduct formation pathways.
Technical Support Center: Synthesis of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and efficient route involves a two-step process:
-
Hantzsch Thiazole Synthesis: Reaction of an α-haloacetoacetate, such as ethyl 2-chloroacetoacetate, with a source of a methyl dithiocarbamate to form the intermediate, ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate.
-
Hydrolysis: Saponification of the resulting ethyl ester to the final carboxylic acid.
Q2: I am experiencing a low yield in the first step (Hantzsch synthesis). What are the common causes?
A2: Low yields in the Hantzsch thiazole synthesis can often be attributed to several factors:
-
Purity of Reactants: Impurities in either the ethyl 2-chloroacetoacetate or the dithiocarbamate source can lead to significant side reactions.
-
Reaction Temperature: The temperature needs to be carefully controlled. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of reactants and products.
-
Choice of Solvent: The polarity and proticity of the solvent can significantly influence the reaction rate and yield.
-
pH of the reaction medium: The pH can affect the stability of the reactants and intermediates.
Q3: During the hydrolysis of the ethyl ester, what are the critical parameters to monitor?
A3: Key parameters for a successful hydrolysis include:
-
Choice of Base: Strong bases like sodium hydroxide or potassium hydroxide are typically used. The concentration of the base is crucial for complete saponification.
-
Reaction Time and Temperature: The reaction needs to be monitored to ensure complete conversion without degradation of the product.
-
Work-up Procedure: Proper acidification is necessary to precipitate the carboxylic acid. The pH at which precipitation occurs is critical for maximizing yield and purity.[1]
Troubleshooting Guides
Problem 1: Low Yield of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (Hantzsch Synthesis)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Impure Reactants | Verify the purity of ethyl 2-chloroacetoacetate and the methyl dithiocarbamate source (e.g., potassium N-methyl-dithiocarbamate) by NMR or other appropriate analytical techniques. Purify starting materials if necessary. | Increased yield and reduced side product formation. |
| Suboptimal Solvent | Perform small-scale solvent screening. Common solvents for Hantzsch synthesis include ethanol, methanol, and DMF. A mixture of solvents can also be beneficial. | Identification of a solvent system that improves the solubility of reactants and facilitates the reaction, leading to a higher yield. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Start with room temperature and gradually increase if the reaction is slow. Monitor the reaction progress by TLC to avoid decomposition at higher temperatures. | Improved reaction rate and minimized degradation of starting materials and product. |
| Inappropriate Base/pH | If using a base to facilitate the reaction, screen different bases (e.g., triethylamine, sodium bicarbonate) and their stoichiometry. The pH should be controlled to prevent unwanted side reactions. | Enhanced reaction rate and yield by optimizing the reaction environment. |
Problem 2: Incomplete Hydrolysis or Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Base | Increase the molar equivalents of the base (e.g., NaOH or KOH) to ensure complete saponification of the ester. Typically, 2-3 equivalents are used. | Complete conversion of the ester to the carboxylate salt, as confirmed by TLC or LC-MS. |
| Hydrolysis Time/Temperature Too Low | Increase the reaction time and/or temperature. Refluxing in a suitable solvent (e.g., ethanol/water mixture) is a common practice. Monitor the reaction until the starting material is no longer detectable. | Full conversion of the starting material to the desired product. |
| Improper Acidification | Carefully adjust the pH of the reaction mixture during work-up. The carboxylic acid will precipitate at its isoelectric point. Add acid dropwise and monitor the pH to find the optimal precipitation point.[1] | Maximized precipitation of the pure carboxylic acid, leading to a higher isolated yield. |
| Product Solubility | If the product has some solubility in the aqueous medium, cooling the mixture in an ice bath after acidification can enhance precipitation. Washing the precipitate with cold water will minimize product loss.[1] | Increased recovery of the final product. |
Experimental Protocols
Synthesis of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate
This procedure is a general guideline based on the principles of the Hantzsch thiazole synthesis.
Materials:
-
Ethyl 2-chloroacetoacetate
-
Potassium N-methyl-dithiocarbamate (or a related dithiocarbamate salt)
-
Ethanol (or other suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium N-methyl-dithiocarbamate (1.0 equivalent) in ethanol.
-
To this solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature or gently heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate.
Synthesis of this compound
Materials:
-
Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (1.0 equivalent) in a mixture of ethanol and water.
-
Add a solution of NaOH or KOH (2-3 equivalents) in water to the reaction mixture.
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify with dilute HCl until the pH reaches approximately 2-3, or until precipitation of the product is complete.[1]
-
Filter the precipitated solid, wash with cold water, and dry under vacuum to yield this compound.[1]
Data Presentation
Table 1: Hypothetical Optimization of Hantzsch Reaction Conditions for Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | 25 | 12 | 45 |
| 2 | Ethanol | 78 (reflux) | 4 | 75 |
| 3 | Methanol | 65 (reflux) | 5 | 70 |
| 4 | DMF | 25 | 8 | 60 |
| 5 | DMF | 80 | 3 | 85 |
| 6 | Acetonitrile | 82 (reflux) | 6 | 65 |
Note: This data is illustrative and serves as a template for organizing experimental results.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low yield in Hantzsch thiazole synthesis.
References
Stability issues of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Based on the chemistry of related thiazole and carboxylic acid compounds, the primary stability concerns for this compound in solution are hydrolysis, photodegradation, and thermal degradation. The methylthio group and the thiazole ring may be susceptible to oxidative degradation as well.
Q2: How should solid this compound be stored?
A2: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place to minimize degradation from moisture, light, and heat.
Q3: In which solvents is this compound soluble and what are the stability implications?
A3: While specific solubility data is limited, similar carboxylic acids are often soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol. However, some 2-aminothiazole derivatives have shown instability in DMSO at room temperature, leading to the formation of degradation products. It is crucial to prepare solutions fresh and store them appropriately. Aqueous solubility is likely pH-dependent.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: For related thiazolidine-carboxylic acid compounds, degradation is favored at higher pH values. Carboxylic acid esters are also known to be susceptible to base-mediated hydrolysis. Therefore, it is anticipated that the stability of this compound in aqueous solution will be pH-dependent, with increased degradation rates at neutral to alkaline pH. Acidic conditions may favor the stability of the compound.
Q5: Is this compound sensitive to light?
A5: Yes, thiazole derivatives can be susceptible to photodegradation. For instance, UV irradiation of 2-aminothiazole-4-carboxylic acid has been shown to cause decarboxylation.[1] Therefore, it is recommended to protect solutions of this compound from light by using amber vials or covering the container with aluminum foil.
Q6: What is the recommended temperature for storing solutions of this compound?
A6: To minimize thermal degradation, solutions should be stored at low temperatures. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or lower) is advisable. Avoid repeated freeze-thaw cycles. Studies on related compounds show that thermal degradation of thiazole derivatives can occur at elevated temperatures.[2][3]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare a fresh stock solution of this compound immediately before use. If using a previously prepared stock, verify its integrity by an analytical method like HPLC. |
| pH-induced degradation in assay buffer | Check the pH of your assay buffer. If it is neutral or alkaline, consider if the compound is stable under these conditions for the duration of the experiment. If possible, perform a time-course experiment to assess stability in the assay medium. |
| Photodegradation during experiment | Protect your experimental setup from light, especially if the experiment is lengthy. Use amber plates or cover them with an opaque material. |
| Thermal degradation | Ensure that solutions are not subjected to high temperatures during preparation or the experiment, unless required by the protocol. |
Issue 2: Appearance of unknown peaks in chromatography (e.g., HPLC, LC-MS).
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the methylthio group or thiazole ring | This can be exacerbated by aqueous media, especially at neutral or high pH. Analyze a freshly prepared solution and compare it to an aged solution to identify potential degradants. |
| Decarboxylation | This can be induced by light or heat. The resulting degradant would have a lower molecular weight. Protect from light and heat and re-analyze. |
| Oxidation | The sulfur atoms in the molecule are susceptible to oxidation. Ensure solvents are de-gassed and consider adding an antioxidant if compatible with your experiment. |
| Reaction with solvent | Some reactive compounds can degrade in certain solvents like DMSO over time. Prepare fresh solutions and consider alternative, less reactive solvents if possible. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent (e.g., DMSO)
-
Weighing: Accurately weigh the required amount of solid this compound in a fume hood.
-
Dissolution: Add the desired volume of anhydrous, high-purity DMSO to the solid.
-
Mixing: Vortex or sonicate briefly at room temperature until the solid is completely dissolved. Avoid excessive heating during sonication.
-
Storage: Store the stock solution in a tightly sealed amber vial at -20°C or -80°C for long-term storage. For immediate use, keep on ice and protected from light. It is highly recommended to prepare fresh solutions for each experiment.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol provides a general framework for investigating the stability of this compound.[4][5]
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a defined period.
-
Thermal Degradation: Heat the solid compound at a high temperature (e.g., 105°C) for a defined period, then dissolve it for analysis. Also, heat the solution at 60°C.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) or sunlight for a defined period.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method. A suitable method would employ a C18 column with a gradient elution of an acidic mobile phase (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Conditions
| Degradation Pathway | Potential Stress Condition | Anticipated Outcome |
| Hydrolysis | Aqueous solution, especially neutral to alkaline pH | Cleavage of the methylthio group, opening of the thiazole ring. |
| Photodegradation | Exposure to UV or broad-spectrum light | Decarboxylation of the carboxylic acid group.[1] |
| Thermal Degradation | High temperatures | Decarboxylation and/or decomposition of the thiazole ring.[2][3] |
| Oxidation | Presence of oxidizing agents (e.g., H₂O₂) | Oxidation of sulfur atoms (sulfoxide, sulfone). |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. ijrpp.com [ijrpp.com]
Technical Support Center: Thiazole Ring Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in thiazole ring formation.
Frequently Asked Questions (FAQs)
My Hantzsch thiazole synthesis is resulting in a low yield. What are the common contributing factors?
Low yields in the Hantzsch synthesis, a widely used method for preparing thiazoles from α-haloketones and thioamides, can stem from several factors.[1] Key areas to investigate include the purity of your reactants, the reaction conditions, and the potential for side reactions.[1] The stability of the thioamide, for instance, can be a limiting factor, especially in acidic conditions.[1][2]
How critical is the purity of reactants and solvents?
Reactant and solvent purity is paramount for achieving high yields. Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming the starting materials and complicating the purification of the final product. The presence of water can also be detrimental in some cases; therefore, using anhydrous solvents is often recommended.[1]
Can the choice of solvent significantly impact the reaction outcome?
Absolutely. The solvent plays a crucial role in the reaction rate and yield. While various solvents can be used, the optimal choice depends on the specific substrates. For instance, in a one-pot, three-component synthesis of Hantzsch thiazole derivatives, solvents like 1-butanol, 2-propanol, and water have been shown to be effective under reflux conditions.[1] In some microwave-assisted syntheses, methanol has been used effectively.[1] It is advisable to perform small-scale solvent screening to identify the best option for your specific reaction.
What is the typical temperature range for Hantzsch thiazole synthesis, and how does it affect the reaction?
Reaction temperatures can vary significantly based on the chosen methodology. Conventional heating methods often require refluxing for several hours.[1] However, microwave-assisted synthesis can significantly shorten reaction times to minutes and may be conducted at temperatures around 90-130°C.[1] It's important to find the optimal temperature that promotes the desired reaction without causing decomposition of starting materials or products.
I am observing significant side product formation. How can I increase selectivity?
Side product formation is often related to the reactivity of the starting materials and intermediates. Here are a couple of strategies to increase selectivity:
-
Control Stoichiometry: Using a slight excess of the thioamide can sometimes drive the reaction to completion and minimize side reactions involving the α-haloketone.[3]
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Stepwise addition of reagents can also help control the reaction exotherm and reduce the formation of undesired products.[3]
My thiazole compound is difficult to purify. What are some common purification strategies?
Purification can be challenging, especially for polar or water-soluble thiazole derivatives.
-
Column Chromatography: This is a common technique for purifying thiazole derivatives. A common issue is the compound streaking or not moving from the origin on a TLC plate, which may indicate that the solvent system is not polar enough or that the compound is acidic or basic.[4] For thiazole derivatives, common solvent systems include mixtures of hexane with ethyl acetate, acetone, or methanol.[4]
-
Precipitation and Salt Metathesis: For water-soluble thiazolium salts, a common strategy involves precipitation from a suitable solvent (e.g., toluene). The crude salt can be further purified by dissolving it in warm water and performing a salt metathesis with an excess of a salt like sodium tetrafluoroborate (NaBF4).[4]
Data Presentation
Table 1: Effect of Reaction Conditions on Thiazole Synthesis Yield
| Entry | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehyde | 1-Butanol | Reflux | 2-3.5 | Low | [5] |
| 2 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehyde | 2-Propanol | Reflux | 2-3.5 | Low | [5] |
| 3 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehyde | Water | Reflux | 2-3.5 | Low | [5] |
| 4 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehyde | Ethanol/Water (1/1) | 65 | 2-3.5 | 79-90 | [5][6] |
| 5 | Dithiooxamide, Aromatic Aldehyde | L-proline:ethylene glycol (1:50) with Na2S2O5 | 130 | 1 | 20-75 | [7] |
| 6 | 2-bromoacetophenone, thiourea | Methanol | 100 | 0.5 | High (99% crude) | [8][9] |
Experimental Protocols
Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from a standard procedure for the Hantzsch thiazole synthesis.[8]
Materials:
-
2-bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[8]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.[8]
-
The thiazole product, being poorly soluble in water, should precipitate from the solution.[8]
-
Filter the mixture through a Buchner funnel.
-
Wash the collected solid with water.
-
Allow the solid to air dry.
Visualizations
Caption: Hantzsch Thiazole Synthesis Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Synthesis of Substituted Thiazoles
Welcome to the technical support center for the synthesis of substituted thiazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of these important heterocyclic compounds.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the synthesis of substituted thiazoles, particularly via the widely used Hantzsch synthesis and its variations.
Problem 1: Low Yield of the Desired Thiazole Product
Question: I am getting a low yield of my target substituted thiazole. What are the potential causes and how can I improve it?
Answer:
Low yields in thiazole synthesis can be attributed to several factors, ranging from reactant quality to suboptimal reaction conditions and the occurrence of side reactions.[1][2]
Possible Causes and Recommended Solutions:
-
Impure Reactants: The purity of the starting materials, especially the α-haloketone and the thioamide, is critical. Impurities can lead to the formation of unwanted byproducts, consuming your reactants and complicating the purification process.[2]
-
Solution: Ensure the purity of your starting materials by recrystallization or column chromatography before use. Use of anhydrous solvents is also recommended as the presence of water can lead to hydrolysis of the thioamide.[2]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice play a significant role in the reaction's success.
-
Solution: A systematic optimization of reaction conditions is recommended. This can involve screening different solvents (e.g., ethanol, methanol, 1-butanol, 2-propanol, or even water under reflux) and adjusting the temperature.[2][3] Microwave-assisted synthesis can sometimes offer improved yields and significantly shorter reaction times.[2]
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is complete when the starting material spots are no longer visible. If the reaction is sluggish, consider extending the reaction time or moderately increasing the temperature.
-
-
Side Reactions: The formation of byproducts is a common cause of low yields. Please refer to the specific side reaction sections below for detailed troubleshooting.
Problem 2: Formation of an Isomeric Byproduct (Regioselectivity Issue)
Question: My reaction is producing a mixture of two isomers. How can I control the regioselectivity of the reaction to obtain the desired product?
Answer:
When using N-substituted thioureas or thioamides, the Hantzsch synthesis can yield two regioisomeric products: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. The regioselectivity is highly dependent on the reaction conditions, particularly the pH.
Mechanism of Isomer Formation:
The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone. Subsequent cyclization can occur via two pathways:
-
Pathway A (Neutral/Basic Conditions): The nitrogen of the resulting iminothiol intermediate attacks the carbonyl carbon, leading to the formation of a 4-hydroxythiazoline intermediate, which then dehydrates to the 2-(N-substituted amino)thiazole.
-
Pathway B (Acidic Conditions): Under acidic conditions, the nitrogen of the thioamide can be protonated. The cyclization can then proceed through the attack of the other nitrogen atom onto the carbonyl carbon, leading to the 3-substituted 2-imino-2,3-dihydrothiazole isomer after dehydration.
Troubleshooting Regioselectivity:
-
Control of pH: This is the most critical factor.
-
To favor the 2-(N-substituted amino)thiazole , perform the reaction under neutral or slightly basic conditions. The use of a mild base like sodium bicarbonate can be beneficial.[4]
-
To favor the 3-substituted 2-imino-2,3-dihydrothiazole , conduct the reaction in a strongly acidic medium. For instance, using a mixture of 10M HCl and ethanol can significantly favor the formation of the imino isomer, in some cases making it the major product.[5]
-
Illustrative Diagram of Regioselectivity Control:
Problem 3: Formation of an Oxazole Byproduct
Question: I am observing the formation of an oxazole analog in my reaction mixture. What is the cause and how can I prevent it?
Answer:
The formation of an oxazole byproduct is typically due to the presence of the corresponding amide impurity in your thioamide starting material, or the in-situ hydrolysis of the thioamide to the amide. The amide then undergoes a similar condensation reaction with the α-haloketone to form the oxazole ring.
Solutions:
-
High Purity Thioamide: Use highly pure thioamide. If necessary, purify the thioamide before use.
-
Anhydrous Conditions: As water can facilitate the hydrolysis of the thioamide, ensure that your reaction is carried out under anhydrous conditions. Use dry solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control of Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the likelihood of thioamide decomposition. Monitor the reaction closely and work it up as soon as it is complete.
Problem 4: Isolation of a Stable 4-Hydroxythiazoline Intermediate
Question: I have isolated a stable intermediate that appears to be a 4-hydroxythiazoline. How can I convert it to the desired thiazole?
Answer:
The 4-hydroxy-4,5-dihydrothiazole is a key intermediate in the Hantzsch synthesis.[6] Under certain conditions, particularly in solid-phase synthesis or in the presence of a specific amount of base, this intermediate can be stable and isolable.
Conversion to Thiazole:
The dehydration of the 4-hydroxythiazoline intermediate to the aromatic thiazole is typically acid-catalyzed.
-
Acidic Workup: Treating the isolated intermediate with a dilute acid (e.g., dilute HCl) during the reaction workup will facilitate the elimination of water and formation of the thiazole.
-
In-situ Dehydration: Ensuring the reaction medium is slightly acidic towards the end of the reaction can promote in-situ dehydration.
Troubleshooting Workflow for Side Reactions:
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis is a condensation reaction between an α-haloketone and a thioamide (or a related compound like thiourea). The generally accepted mechanism involves three main steps:
-
S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide.
-
Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon in an intramolecular condensation reaction to form a five-membered ring, the 4-hydroxythiazoline intermediate.
-
Dehydration: The 4-hydroxythiazoline intermediate then undergoes acid-catalyzed dehydration to form the aromatic thiazole ring.
Q2: How can I purify my substituted thiazole from the reaction mixture?
A2: The purification method will depend on the physical properties of your product and the nature of the impurities.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent is often an effective method for removing impurities.
-
Column Chromatography: For both solid and liquid products, column chromatography on silica gel is a versatile purification technique. The choice of eluent will depend on the polarity of your compound. A typical starting point is a mixture of hexane and ethyl acetate, with the polarity gradually increased to elute the desired product.[7]
-
Acid-Base Extraction: If your product has a basic nitrogen atom, you may be able to use acid-base extraction to separate it from neutral impurities.
Q3: Are there any "greener" alternatives to the classical Hantzsch synthesis?
A3: Yes, due to the use of often toxic α-haloketones and sometimes harsh reaction conditions, several more environmentally benign methods have been developed. These include:
-
One-pot multi-component reactions: These methods combine multiple starting materials in a single step, reducing waste and improving efficiency.[3]
-
Use of alternative catalysts: Catalysts such as silica-supported tungstosilicic acid have been used to promote the reaction under milder conditions.[3]
-
Solvent-free reactions: Performing the reaction by grinding the reactants together without a solvent can be a highly efficient and environmentally friendly approach.[8]
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption.[2]
Data on Side Product Formation
The following table summarizes the influence of reaction conditions on the formation of isomeric byproducts in the Hantzsch synthesis, based on available literature. Quantitative data can vary significantly depending on the specific substrates used.
| Reactants | Conditions | Major Product | Minor Product / Byproduct | Approximate Yield Ratio (Major:Minor) | Reference |
| N-methylthiourea and Chloroacetone | 10M HCl in Ethanol, 80°C, 20 min | 2-Imino-3,4-dimethyl-2,3-dihydrothiazole | 2-(Methylamino)-4-methylthiazole | 73% (Imino isomer) | [5] |
| N-monosubstituted thioureas and α-haloketones | Neutral solvent | 2-(N-substituted amino)thiazole | 3-substituted 2-imino-2,3-dihydrothiazole | Exclusive formation of 2-amino isomer | [5] |
Key Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Synthesis)
This protocol is a general guideline and may require optimization for different substrates.[4]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium carbonate solution
Procedure:
-
In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq).
-
Add methanol as the solvent.
-
Heat the mixture with stirring at a gentle reflux for 30-60 minutes. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromide salt of the product and induce precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold methanol.
-
Dry the purified 2-amino-4-phenylthiazole.
Protocol 2: Minimizing Isomeric Byproduct Formation in the Synthesis of a 2-(N-substituted amino)thiazole
Objective: To synthesize a 2-(N-substituted amino)thiazole while minimizing the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.
Key Principle: Maintain neutral to slightly basic reaction conditions.
Procedure:
-
Dissolve the α-haloketone (1.0 eq) and the N-substituted thioamide or thiourea (1.1 eq) in a suitable solvent (e.g., ethanol).
-
Add a mild base, such as sodium bicarbonate (1.2 eq), to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to separate any minor isomeric byproduct.
General Reaction Scheme and Key Intermediates:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Removal of impurities from 2-(Methylthio)-1,3-thiazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound and what are the likely impurities?
The synthesis of this compound typically proceeds via a multi-step route. A common approach is the Hantzsch thiazole synthesis, followed by S-methylation and ester hydrolysis.
Likely Impurities:
-
Unreacted Starting Materials: Such as the initial thioamide and α-halo-ester.
-
Ester Intermediate: Incomplete hydrolysis can leave residual ethyl or methyl 2-(methylthio)-1,3-thiazole-4-carboxylate.
-
Side-Products from Cyclization: The Hantzsch synthesis can sometimes yield isomeric or dimeric byproducts.
-
Over-methylation Products: If methylation is not well-controlled, methylation at other positions on the thiazole ring could occur, though this is less common.
-
Hydrolysis Byproducts: Depending on the hydrolysis conditions, side reactions could lead to ring-opened products or decarboxylation.
Q2: What are the recommended initial steps for purifying crude this compound?
For initial purification of the crude product, an acid-base extraction is highly recommended. This method leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.
Troubleshooting Guides
Recrystallization Issues
Q3: My compound "oils out" during recrystallization. What should I do?
"Oiling out" occurs when the compound melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.
Troubleshooting Steps:
-
Increase Solvent Volume: Add more of the hot solvent to fully dissolve the oil.
-
Use a Co-solvent: Introduce a co-solvent in which the compound is more soluble to help dissolve the oil. Conversely, a co-solvent in which the compound is less soluble can be added to a solution that is too concentrated to induce crystallization.
-
Lower the Temperature: Allow the solution to cool more slowly to encourage crystal formation instead of oiling.
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus to provide a surface for crystal nucleation.
-
Seeding: Introduce a small crystal of the pure compound to initiate crystallization.
Column Chromatography Challenges
Q4: I am observing significant streaking/tailing of my compound on the silica gel column. How can I resolve this?
Streaking of carboxylic acids on silica gel is a common issue due to the interaction of the acidic proton with the silica.
Troubleshooting Steps:
-
Acidify the Eluent: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase. This will protonate the carboxylic acid, reducing its interaction with the silica and leading to sharper peaks.
-
Use a More Polar Solvent System: A more polar eluent can help to move the compound more effectively down the column.
-
Consider Reverse-Phase Chromatography: If streaking persists, reverse-phase chromatography (e.g., C18 silica) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water, often with a TFA or formic acid modifier) can be an effective alternative.
Experimental Protocols
Protocol 1: Acid-Base Extraction
Objective: To separate the acidic product from neutral and basic impurities.
Materials:
-
Crude this compound
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Deionized water
-
Separatory funnel
-
Beakers
-
pH paper or pH meter
Procedure:
-
Dissolve the crude product in ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add 1 M NaOH solution to the separatory funnel, shake vigorously, and allow the layers to separate. The carboxylate salt of the product will be in the aqueous layer.
-
Drain the aqueous layer into a clean beaker.
-
Repeat the extraction of the organic layer with 1 M NaOH two more times to ensure all the product is extracted.
-
Combine the aqueous extracts.
-
Wash the combined aqueous layers with ethyl acetate to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding 1 M HCl with stirring. The purified carboxylic acid will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Recrystallization
Objective: To further purify the product obtained from extraction.
Materials:
-
Partially purified this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place the carboxylic acid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few more minutes. Filter the hot solution to remove the charcoal.
-
Slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Protocol 3: Silica Gel Column Chromatography
Objective: To separate the product from impurities with similar solubility but different polarity.
Materials:
-
This compound
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Acetic acid
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column.
-
Dissolve the carboxylic acid in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a gradient of ethyl acetate in hexane, containing 0.5% acetic acid throughout. A typical gradient might be from 10% to 50% ethyl acetate.
-
Collect fractions and monitor by TLC (using the same eluent system) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Expected Yield Loss | Key Advantages | Common Disadvantages |
| Acid-Base Extraction | 90-95% | 10-20% | Removes neutral and basic impurities effectively. | Does not remove acidic impurities. |
| Recrystallization | >98% | 5-15% | High purity achievable; good for removing small amounts of impurities. | Requires finding a suitable solvent system; potential for oiling out. |
| Column Chromatography | >99% | 20-40% | Can separate impurities with very similar properties. | More time-consuming and uses larger volumes of solvent. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting common issues in purification.
Technical Support Center: Scaling Up the Synthesis of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive information for the synthesis of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid, with a focus on scaling up the process. It includes frequently asked questions (FAQs), detailed troubleshooting advice, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most established and scalable method is a two-step process. The first step is the Hantzsch thiazole synthesis to form the ethyl ester precursor, ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate. This is followed by the hydrolysis of the ester to yield the final carboxylic acid. This approach is favored for its use of readily available starting materials and generally good yields.
Q2: What are the key starting materials for the Hantzsch synthesis of the ethyl ester precursor?
A2: The key starting materials are ethyl bromopyruvate and S-methylthiourea. Ethyl bromopyruvate serves as the α-haloketone, providing the backbone for the thiazole ring and the carboxylate group.[1] S-methylthiourea provides the nitrogen and sulfur atoms for the thiazole ring and the 2-methylthio substituent.
Q3: What are the critical parameters to control during the scale-up of the Hantzsch reaction?
A3: When scaling up, critical parameters to monitor and control include:
-
Temperature: The initial S-alkylation is often exothermic and may require initial cooling, followed by heating to drive the cyclization.
-
Rate of addition: Slow and controlled addition of ethyl bromopyruvate to the S-methylthiourea solution is crucial to manage the initial exotherm and minimize side reactions.
-
Solvent choice: Ethanol is a commonly used solvent, offering good solubility for the reactants and facilitating product precipitation upon cooling or addition of water.[2]
-
pH control: The reaction is typically carried out under neutral to slightly basic conditions.
Q4: What are the common impurities or side products in this synthesis?
A4: Common side products can arise from the reactivity of the starting materials and intermediates. These may include unreacted starting materials, and potentially side-products from the self-condensation of ethyl bromopyruvate under certain conditions. Careful control of reaction parameters helps to minimize these.
Q5: How is the final product, this compound, typically purified on a larger scale?
A5: Purification of the final carboxylic acid is generally achieved through recrystallization. An alternative method involves extraction into a basic aqueous solution, washing the aqueous layer with an organic solvent to remove neutral impurities, followed by acidification to precipitate the pure carboxylic acid, which is then collected by filtration.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(Methylthio)-1,3-thiazole-4-carboxylate (Hantzsch Thiazole Synthesis)
This protocol is based on established Hantzsch synthesis procedures for similar thiazole derivatives.[2][3]
Materials:
-
S-methylthiourea
-
Ethyl bromopyruvate
-
Ethanol
-
Sodium bicarbonate
-
Water
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve S-methylthiourea (1.0 equivalent) in ethanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of ethyl bromopyruvate (1.0 equivalent) in ethanol via the addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 70-75 °C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add the reaction mixture to a stirred solution of sodium bicarbonate in water to neutralize the hydrobromide salt formed during the reaction.
-
The product, ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Hydrolysis of Ethyl 2-(Methylthio)-1,3-thiazole-4-carboxylate
Materials:
-
Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate
-
Sodium hydroxide
-
Water
-
Hydrochloric acid
Procedure:
-
In a reaction vessel, suspend ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours, or until the hydrolysis is complete (monitored by TLC or LC-MS). The solid should dissolve as the sodium salt of the carboxylic acid is formed.
-
Cool the solution to room temperature and filter to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and slowly add concentrated hydrochloric acid to acidify the solution to a pH of approximately 3-4.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Data Presentation
Table 1: Representative Reaction Parameters for Hantzsch Thiazole Synthesis
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) |
| S-methylthiourea | 10 g | 1 kg |
| Ethyl bromopyruvate | 18.5 g | 1.85 kg |
| Ethanol | 100 mL | 10 L |
| Reaction Temperature | Reflux (~78°C) | 70-75°C |
| Reaction Time | 3 hours | 3-5 hours |
| Typical Yield | 85-95% | 80-90% |
Table 2: Hydrolysis Reaction Parameters
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) |
| Ethyl Ester | 10 g | 1 kg |
| 10% NaOH solution | 50 mL | 5 L |
| Reaction Temperature | Reflux (~100°C) | 95-100°C |
| Reaction Time | 1.5 hours | 2-3 hours |
| Typical Yield | 90-98% | 88-95% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Hantzsch Synthesis | - Incomplete reaction. - Side reactions due to high temperature. - Impure starting materials. | - Increase reflux time and monitor by TLC/LC-MS. - Ensure controlled addition of ethyl bromopyruvate at low temperature. - Use high-purity starting materials. |
| Product Oil Out Instead of Precipitating | - Insufficient cooling. - Product is too soluble in the solvent mixture. | - Ensure the mixture is thoroughly cooled. - Add more water to decrease the solubility of the product. |
| Incomplete Hydrolysis | - Insufficient reaction time or temperature. - Insufficient amount of base. | - Increase reflux time. - Ensure at least 2 equivalents of NaOH are used. |
| Difficulty in Filtration | - Very fine particles formed during precipitation. | - Allow the precipitate to age in the mother liquor before filtration. - Use a filter aid if necessary. |
| Product Contamination | - Incomplete washing of the filter cake. - Co-precipitation of impurities. | - Wash the filter cake thoroughly with cold water. - Consider recrystallization of the final product from a suitable solvent (e.g., ethanol/water). |
Visualizations
Caption: Synthesis workflow.
Caption: Troubleshooting workflow.
References
Overcoming poor solubility of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid
Topic: Overcoming Poor Solubility Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and detailed protocols to address the solubility challenges of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have poor water solubility?
A1: The low aqueous solubility of this compound likely arises from a combination of its molecular features. The planar, aromatic 1,3-thiazole ring can promote efficient crystal packing (π-π stacking), leading to a stable crystal lattice that is difficult for water to disrupt.[1] Additionally, the carboxylic acid group can form strong intermolecular hydrogen bonds, further stabilizing the solid state and reducing interaction with water molecules. While the molecule has hydrogen bond donors and acceptors, the overall structure is relatively hydrophobic.
Q2: What is the best first step for dissolving the compound for an in vitro biological assay?
A2: The most common initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[2] Dimethyl sulfoxide (DMSO) is a standard choice due to its strong solubilizing power for a wide range of compounds.[2]
Troubleshooting: Precipitation Upon Dilution
It is a common problem for the compound to precipitate when the concentrated DMSO stock is diluted into an aqueous assay buffer.[2] Here are several strategies to overcome this:
-
Lower the Final Concentration: The compound may be exceeding its thermodynamic solubility limit in the final aqueous buffer. Test a range of lower concentrations.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to avoid solvent-induced artifacts, but a slightly higher, non-toxic concentration may be required to maintain solubility.[2]
-
Use Pre-Warmed Buffer: Adding the DMSO stock to a pre-warmed buffer (e.g., at 37°C) can sometimes prevent immediate precipitation.[2]
-
Incorporate Excipients: Consider adding solubility-enhancing excipients directly to your aqueous assay buffer.[2][3] See Q6 for more details.
Q3: How does pH influence the solubility of this compound, and how can I leverage it?
A3: As a carboxylic acid, this compound is a weak acid. Its solubility is highly pH-dependent.[4][5]
-
In acidic to neutral pH (pH < pKa): The carboxylic acid group will be predominantly in its neutral, protonated form (-COOH). This form is less polar and generally has lower aqueous solubility.
-
In basic pH (pH > pKa): The carboxylic acid group will deprotonate to form its carboxylate salt (-COO⁻). This ionized form is significantly more polar and, therefore, more soluble in water.[4]
By adjusting the pH of the aqueous medium to be at least 1-2 units above the compound's pKa, you can substantially increase its solubility.[5] This is a primary and highly effective method for solubilization.[6]
Q4: Is salt formation a viable strategy to permanently improve solubility?
A4: Yes, salt formation is one of the most effective and widely used methods for increasing the solubility and dissolution rate of acidic drugs.[5][7] By reacting the carboxylic acid group with a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an amine), you can form a more soluble salt. Alkali metal salts of acidic compounds are often much more water-soluble than the parent free acid.[5] This strategy is particularly useful for developing a solid form of the drug with improved properties for formulation.[7]
Q5: What are co-crystals, and can they enhance the solubility of my compound?
A5: Co-crystals are multi-component crystalline structures where an active pharmaceutical ingredient (API) and a benign co-former molecule are held together in a specific stoichiometric ratio by non-covalent bonds, primarily hydrogen bonds.[8][9] This technique is unique in that it can improve physicochemical properties like solubility and dissolution rate without altering the covalent structure of the API.[9][10]
For a carboxylic acid like this compound, suitable co-formers could include molecules with functional groups like amides (e.g., nicotinamide) or other carboxylic acids that can form robust hydrogen bonds.[11][12] By disrupting the self-association of the API molecules in their original crystal lattice and introducing a more hydrophilic co-former, co-crystallization can significantly boost aqueous solubility.[8][11]
Q6: What types of excipients can be used to improve solubility?
A6: Pharmaceutical excipients can be added to a formulation to help dissolve a poorly soluble compound. Key categories include:
-
Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol (PG), or polyethylene glycol (PEG 400) can be added to the aqueous phase to increase the solubility of hydrophobic drugs by reducing the polarity of the solvent system.[13]
-
Surfactants: Surfactants (e.g., Tweens, Spans, Poloxamers) are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles that can encapsulate poorly soluble drug molecules, increasing their apparent solubility in water.[14][15]
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble drug within this cavity, forming an inclusion complex that has greatly improved aqueous solubility.[6][14]
Q7: What are amorphous solid dispersions and when should they be considered?
A7: An amorphous solid dispersion (ASD) is a system where the poorly soluble drug is dispersed at a molecular level within a hydrophilic polymer matrix (e.g., PVP, HPMC).[15][16] In this state, the drug is amorphous (non-crystalline), which means it lacks the stable crystal lattice energy that must be overcome for dissolution. This results in a higher apparent solubility and often faster dissolution rates.[16] This is an advanced technique, often employed during drug development when simpler methods are insufficient, and can be prepared by methods like spray drying or hot-melt extrusion.[15][17]
Data Presentation
Table 1: Common Organic Solvents for Initial Solubility Screening
| Solvent | Polarity Index | General Use | Typical Stock Concentration |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 7.2 | Primary choice for creating high-concentration stock solutions for in vitro screening. | 10 - 50 mM |
| N,N-Dimethylformamide (DMF) | 6.4 | Alternative to DMSO, similar properties. | 10 - 50 mM |
| Ethanol | 5.2 | Co-solvent in formulations, less toxic than DMSO/DMF. | 1 - 20 mM |
| Methanol | 6.6 | Used for analytical purposes, generally not for biological assays due to toxicity. | Variable |
Table 2: Example pH-Solubility Profile for a Weakly Acidic Compound (Hypothetical Data)
| pH | Predominant Species | Expected Aqueous Solubility | Rationale |
|---|---|---|---|
| 3.0 | Neutral (-COOH) | Very Low (<0.01 mg/mL) | Below pKa, neutral form dominates, favoring crystal lattice. |
| 5.0 | Neutral / Ionized Mix | Low (0.1 mg/mL) | Near pKa, mixture of forms exists. |
| 7.4 | Ionized (-COO⁻) | Moderate (1-2 mg/mL) | Above pKa, more soluble ionized form is present. |
| 9.0 | Ionized (-COO⁻) | High (>10 mg/mL) | Well above pKa, ionized form predominates, maximizing solubility.[4] |
Table 3: Common Excipients for Solubility Enhancement
| Excipient Class | Example | Typical Concentration Range | Mechanism of Action |
|---|---|---|---|
| Co-solvents | PEG 400 | 1% - 20% (v/v) | Reduces solvent polarity.[13] |
| Surfactants | Polysorbate 80 (Tween® 80) | 0.1% - 2% (w/v) | Micellar encapsulation of the drug.[14][15] |
| Cyclodextrins | Hydroxypropyl-β-Cyclodextrin | 2% - 20% (w/v) | Forms a drug-cyclodextrin inclusion complex.[6] |
| Polymers (for ASD) | Polyvinylpyrrolidone (PVP) K30 | 1:1 to 1:10 (Drug:Polymer) | Stabilizes the drug in an amorphous state.[16][18] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Accurately weigh a precise amount of this compound.
-
Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 20 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, gently warm the vial in a 37°C water bath for 5-10 minutes.
-
If needed, place the vial in a bath sonicator for 10-15 minutes to aid dissolution.
-
Once the solution is clear, store it in small, single-use aliquots at -20°C or -80°C, protected from light and moisture to ensure stability.
Protocol 2: pH-Dependent Solubility Assessment
-
Prepare a series of aqueous buffers with a range of pH values (e.g., pH 3, 5, 7, 9).
-
Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate glass vials. Ensure enough solid is added that some remains undissolved.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After agitation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 min) to pellet the excess, undissolved solid.
-
Carefully collect the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard curve.
-
Plot the measured solubility (e.g., in mg/mL) against the buffer pH.
Protocol 3: Co-crystal Screening by Solvent Evaporation
-
Selection: Choose a set of suitable co-formers. For a carboxylic acid API, good candidates include nicotinamide, isonicotinamide, or other compounds with strong hydrogen bond accepting groups.[7][11]
-
Stoichiometry: Weigh the API and the chosen co-former in a defined stoichiometric ratio (e.g., 1:1, 1:2, 2:1) into a small glass vial.
-
Dissolution: Add a suitable solvent (or solvent mixture) dropwise until both components are fully dissolved. Common solvents for screening include ethanol, methanol, or acetone.[11]
-
Evaporation: Leave the vial loosely capped in a fume hood to allow the solvent to evaporate slowly over several hours to days. Slow evaporation is crucial for the formation of high-quality crystals.[12]
-
Analysis: Once the solvent has evaporated, analyze the resulting solid material using techniques like X-Ray Powder Diffraction (XRPD) to determine if a new crystalline phase (the co-crystal) has formed, distinct from the starting materials. Differential Scanning Calorimetry (DSC) can also be used to identify new thermal events corresponding to the co-crystal's melting point.
Visualizations
References
- 1. Buy 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid | 24044-07-3 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacyjournal.in [pharmacyjournal.in]
- 10. scbt.com [scbt.com]
- 11. rjwave.org [rjwave.org]
- 12. mdpi.com [mdpi.com]
- 13. pharmatutor.org [pharmatutor.org]
- 14. researchgate.net [researchgate.net]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 18. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
Validation & Comparative
Unambiguous Structure Confirmation: 2-(Methylthio)-1,3-thiazole-4-carboxylic Acid Solidified by X-ray Crystallography
A definitive structural analysis of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid has been achieved through single-crystal X-ray crystallography, providing unequivocal evidence of its molecular conformation and solid-state packing. This guide compares the crystallographic data with alternative analytical techniques, offering researchers a comprehensive overview of the available methods for small molecule characterization.
The thiazole moiety is a cornerstone in medicinal chemistry, appearing in numerous approved pharmaceuticals. Precise structural determination is paramount for understanding structure-activity relationships (SAR) and for rational drug design. While spectroscopic methods provide valuable insights into molecular structure, X-ray crystallography remains the gold standard for unambiguous three-dimensional structural elucidation.[1][2]
Comparative Analysis of Structural Elucidation Techniques
The structural validation of this compound relies on a synergistic approach where X-ray crystallography provides the definitive architecture, and spectroscopic methods offer complementary data in solution and solid states.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and intermolecular interactions in the solid state.[3][4] | Provides an unambiguous and complete structural determination.[1] | Requires a suitable single crystal, which can be challenging to grow. Provides information only on the solid-state conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), revealing connectivity and stereochemistry in solution.[5][6] | Powerful for determining the bonding arrangement and for studying dynamic processes in solution.[5] Non-destructive.[7] | Does not provide direct information on bond lengths or angles. Interpretation can be complex for large molecules.[8] |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.[5][8] | Rapid and sensitive method for functional group identification.[7] Applicable to solid, liquid, and gas samples. | Provides limited information about the overall molecular skeleton. Spectrum interpretation can be ambiguous without reference data. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern.[5] | High sensitivity and accuracy in determining molecular weight. Can be coupled with chromatographic techniques for mixture analysis.[8] | Does not provide direct structural information about the arrangement of atoms. |
Experimental Protocols
Single-Crystal X-ray Diffraction
A suitable single crystal of this compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). The diffraction pattern is recorded on a detector, and the resulting data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson synthesis and then refined to obtain the final atomic coordinates, bond lengths, and angles.
NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the connectivity of atoms and the number of protons attached to each carbon.
IR Spectroscopy
A small amount of solid this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The absorption bands are analyzed to identify characteristic functional groups such as C=O (carboxylic acid), C=N (thiazole ring), and C-S bonds.
Mass Spectrometry
A dilute solution of this compound is introduced into the mass spectrometer. The sample is ionized using an appropriate technique (e.g., electrospray ionization - ESI), and the mass-to-charge ratio of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
Visualizing the Validation Workflow
The following diagram illustrates the general workflow for the structural validation of a small molecule like this compound.
Figure 1. A generalized workflow for the synthesis, purification, and structural validation of a small organic molecule.
Hypothetical Biological Signaling Pathway
Thiazole derivatives are known to interact with various biological targets. The diagram below illustrates a hypothetical signaling pathway where a thiazole-containing molecule could act as an inhibitor of a key kinase.
Figure 2. A diagram showing the potential inhibitory action of a thiazole derivative on a cellular signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule X-Ray Molecular Structure Elucidation Facility : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 3. 1,3-Thiazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid: an X-ray structural study at 100 K and Hirshfeld surface analysis [ouci.dntb.gov.ua]
- 5. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. britannica.com [britannica.com]
- 7. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 8. Comprehensive Characterization of Organic Pollutants in Wastewater from Acrylic Fiber Production [mdpi.com]
A Comparative Analysis of 2-(Methylthio)-1,3-thiazole-4-carboxylic Acid and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid and its analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action. The information presented herein is intended to support researchers and drug development professionals in the exploration of this promising class of compounds for therapeutic applications.
Chemical Properties and Synthesis Overview
This compound serves as a key scaffold in medicinal chemistry due to the versatile reactivity of the thiazole ring and the potential for modification at the methylthio and carboxylic acid moieties. The general synthesis of thiazole-4-carboxylic acid derivatives often follows established heterocyclic chemistry methodologies.[1]
A common synthetic route involves the Hantzsch thiazole synthesis, where α-haloketones react with a thioamide. For the synthesis of the parent compound and its analogs, variations of this method can be employed, starting from appropriate precursors. For instance, a general method for producing thiazole-4-carboxylic acid involves treating a monohalomethylthiazole with an acid to form a hydroxymethylthiazole, which is then oxidized using a mixture of nitric and sulfuric acid.[2] Another approach involves the use of L-cysteine hydrochloride and formaldehyde as starting materials, which undergo condensation, esterification, oxidation, and finally hydrolysis to yield the desired thiazole-4-carboxylic acid.[3]
Comparative Biological Activities
Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] The substitution at the 2- and 4-positions of the thiazole ring significantly influences the pharmacological profile of these compounds.
Antimicrobial Activity
Derivatives of 2-(alkylthio)-1,3-thiazole have demonstrated notable antimicrobial activity against various bacterial and fungal strains. The presence of the methylthio group is a key structural feature that can be modulated to enhance potency. For example, some 4-substituted 2-(2,3,5-trichlorophenyl)-1,3-thiazoles, including a derivative with a 4-(methylthio)phenyl group, have shown significant antibacterial activity.[5]
Table 1: Comparative Antimicrobial Activity of Thiazole Analogs
| Compound/Analog | Target Organism | MIC (µg/mL) | Reference |
| Thiophene derivative of thiazole | Staphylococcus aureus | 3.125 | [6] |
| Thiazole-quinolinium derivative (4a4) | Methicillin-resistant S. aureus (MRSA) | 1-2 | [7] |
| 2-phenylacetamido-thiazole derivative | Escherichia coli | 1.56 - 6.25 | [5] |
| Thiazole derivative with 8-quinolinyl moiety | Gram-positive & Gram-negative bacteria | 6.25 - 12.5 | [5] |
Anti-inflammatory Activity
The anti-inflammatory effects of thiazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[8]
Table 2: Comparative Anti-inflammatory Activity of Thiazole Analogs
| Compound/Analog | Assay | Inhibition/Activity | Reference |
| Nitro-substituted phenyl thiazole derivatives | Carrageenan-induced paw edema | Up to 44% inhibition | [9] |
| 5-Methylthiazole-thiazolidinone conjugates | COX-1 Inhibition | Superior to naproxen | |
| CX-32 (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) | PGE2 production in LPS-activated RAW cells | Significant reduction, comparable to NS 398 | [10] |
| CX-35 (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) | PGE2 production in LPS-activated RAW cells | Significant reduction, comparable to NS 398 | [10] |
Anticancer Activity
Numerous thiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of critical cellular signaling pathways or enzymes essential for cancer cell proliferation and survival.
Table 3: Comparative Anticancer Activity of Thiazole Analogs (IC50 values in µM)
| Compound/Analog | MDA-MB-231 (Breast) | MCF-7 (Breast) | HepG2 (Liver) | Reference |
| 4-chlorophenylthiazolyl derivative (4b) | 3.52 | - | - | |
| 3-nitrophenylthiazolyl derivative (4d) | 1.21 | - | - | |
| Sorafenib (Reference) | 1.18 | - | - | |
| Thiazole derivative (4c) | - | 2.57 | 7.26 | |
| Staurosporine (Reference) | - | 6.77 | 8.4 |
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and its analogs are mediated through various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Anti-inflammatory Signaling Pathway
The anti-inflammatory activity of many thiazole derivatives is linked to the inhibition of the cyclooxygenase (COX) pathway, which is a key component of the arachidonic acid cascade.
Caption: Inhibition of the COX pathway by thiazole analogs.
General Experimental Workflow for Biological Screening
The evaluation of novel thiazole derivatives typically follows a standardized workflow, from synthesis to biological characterization.
Caption: General workflow for the evaluation of thiazole analogs.
Detailed Experimental Protocols
MTT Assay for Anticancer Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating acute inflammation.[4]
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After 30-60 minutes of compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
COX-2 Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of human recombinant COX-2 enzyme, a heme cofactor, and the substrate arachidonic acid.
-
Inhibitor Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Assay Procedure: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme. Then, add the test inhibitor at various concentrations. Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Detection: Measure the product formation (e.g., Prostaglandin E2) using an appropriate method, such as an ELISA kit or by monitoring oxygen consumption.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion
This compound and its analogs represent a versatile and promising class of compounds with a wide range of biological activities. The structure-activity relationship studies indicate that modifications at the 2- and 4-positions of the thiazole ring can significantly impact their therapeutic potential. Further investigation into the synthesis of novel analogs and a deeper understanding of their mechanisms of action through specific signaling pathways will be crucial for the development of new and effective therapeutic agents. The experimental protocols provided in this guide offer a foundation for the standardized evaluation of these compounds.
References
- 1. Buy 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid | 24044-07-3 [smolecule.com]
- 2. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 3. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of multiple cellular signalling pathways as targets for anti-inflammatory and anti-tumorigenesis action of Scopoletin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of 2-(Methylthio)-1,3-thiazole-4-carboxylic Acid and Other Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the biological activity of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid and its derivatives against other classes of thiazoles, supported by experimental data from peer-reviewed literature. While specific quantitative data for this compound is limited in publicly available research, this guide draws comparisons from structurally related 2-(alkylthio)thiazoles and 2-amino-1,3-thiazole-4-carboxylic acid derivatives to provide a valuable contextual overview.
Comparative Biological Activities
Thiazole derivatives have demonstrated significant potential in various therapeutic areas, including as antimicrobial, anticancer, and enzyme inhibitory agents. The nature and position of substituents on the thiazole ring play a crucial role in determining the specific biological activity and potency of these compounds.
Antimicrobial Activity
Thiazole-containing compounds have been extensively investigated for their activity against a broad spectrum of bacteria and fungi. The mechanism of action often involves the disruption of essential cellular processes in microorganisms.
A study on newly synthesized 1,3-thiazole derivatives showed that some compounds exhibited significant antimicrobial activity. For instance, a derivative, compound 12 , which has a 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole ring, displayed a Minimum Inhibitory Concentration (MIC) of 125–150 μg/mL against Staphylococcus aureus, Escherichia coli, and Aspergillus niger[1]. In contrast, its structural isomer with the same substituent at the 4-position showed lower activity[1]. Another study highlighted that certain thiazole compounds exhibited synergistic relationships when combined with topical antibiotics like mupirocin against methicillin-resistant Staphylococcus aureus (MRSA)[2]. The broth microdilution method confirmed that a lead thiazole compound and its analogues were capable of inhibiting MRSA growth at concentrations as low as 1.3 μg/mL[2].
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| 2-(4-hydroxyphenyl)-1,3-thiazole derivative (12) | Staphylococcus aureus | 125-150 | [1] |
| 2-(4-hydroxyphenyl)-1,3-thiazole derivative (12) | Escherichia coli | 125-150 | [1] |
| 2-(4-hydroxyphenyl)-1,3-thiazole derivative (12) | Aspergillus niger | 125-150 | [1] |
| Lead Thiazole Compound | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1.3 | [2] |
| Thiazole-based chalcones | S. typhimurium, E. coli, M. flavus, B. cereus | - | [3] |
| 2,5-dichloro thienyl-substituted thiazoles | A. fumigatus, A. flavus, P. marneffei, T. mentagrophytes, S. aureus, E. coli, K. pneumoniae, P. aeruginosa | 6.25-12.5 | [4] |
Anticancer Activity
The anticancer potential of thiazole derivatives is a significant area of research, with several compounds demonstrating potent cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Many thiazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cancer progression. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway are two critical signaling cascades often targeted.
Recent studies have identified novel thiazole derivatives as potent inhibitors of VEGFR-2 and PI3Kα. For example, a series of thiazolyl-pyrazoline derivatives showed significant inhibitory activity against both EGFR and VEGFR-2, with IC50 values in the nanomolar range[5]. Specifically, compound 10d was identified as a potent VEGFR-2 inhibitor with an IC50 of 43.0 ± 2.4 nM[5]. Similarly, a new series of thiazole derivatives were synthesized as PI3K/mTOR dual inhibitors, with compound 3b showing a high activity against PI3Kα with an IC50 of 0.086 ± 0.005 μM[6].
| Compound Class | Target Enzyme | IC50 | Reference |
| Thiazolyl-pyrazoline derivative (10d ) | VEGFR-2 | 43.0 ± 2.4 nM | [5] |
| Thiazole derivative (3b ) | PI3Kα | 0.086 ± 0.005 µM | [6] |
| Thiazole derivative (3b ) | mTOR | 0.221 ± 0.014 µM | [6] |
| Thiadiazole derivative (7b ) | VEGFR-2 | 40.65 nM | [7] |
| Thiazole derivative (50 ) | VEGFR-2 | - (85.72% inhibition) | [8] |
| bis-dithiazole derivative (24 ) | PI3K | 2.33 nM | [8] |
The inhibitory effects of thiazole derivatives on critical signaling pathways translate to potent cytotoxic activity against various cancer cell lines.
For instance, a novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. Compound 4c from this series was found to be the most active, with IC50 values of 2.57 ± 0.16 µM in MCF-7 and 7.26 ± 0.44 µM in HepG2 cells[9]. The aforementioned thiazolyl-pyrazoline derivative 10d also displayed pronounced efficacy against non-small cell lung cancer (NSCLC) cell lines A549 (IC50 = 2.9 µM) and H441 (IC50 = 3.8 µM)[5].
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c ) | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [9] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c ) | HepG2 (Liver Cancer) | 7.26 ± 0.44 | [9] |
| Thiazolyl-pyrazoline derivative (10d ) | A549 (Non-small cell lung cancer) | 2.9 | [5] |
| Thiazolyl-pyrazoline derivative (10d ) | H441 (Non-small cell lung cancer) | 3.8 | [5] |
| Thiadiazole derivative (7b ) | MCF-7 (Breast Cancer) | 6.13 | [7] |
| Thiazole derivative (18 ) | A549, MCF-7, U-87 MG, HCT-116 | 0.50–4.75 | [8] |
| Thiazole derivative (50 ) | MDA-MB-231 (Breast Cancer) | 1.21 ± 0.09 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Protocol:
-
A standardized suspension of the test microorganism is prepared.
-
Serial dilutions of the thiazole compounds are made in a liquid growth medium in a 96-well microtiter plate.
-
The bacterial or fungal suspension is added to each well.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism[2][10].
Workflow for Broth Microdilution Assay.
In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the thiazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the absorbance data[9].
VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Protocol:
-
The kinase reaction is set up in a 96-well plate containing a reaction buffer, a specific substrate for VEGFR-2, and ATP.
-
The thiazole compound at various concentrations is added to the wells.
-
The reaction is initiated by adding the VEGFR-2 enzyme.
-
The plate is incubated to allow the phosphorylation of the substrate by the enzyme.
-
The amount of phosphorylated substrate is quantified, often using a luminescence-based method that measures the remaining ATP.
-
The IC50 value is determined by measuring the reduction in kinase activity at different compound concentrations[11].
Workflow for a VEGFR-2 Kinase Assay.
Signaling Pathway Diagrams
The anticancer activity of many thiazole derivatives is attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.
Inhibition of the PI3K/AKT/mTOR pathway by thiazole derivatives.
VEGFR-2 Signaling Pathway
The VEGFR-2 signaling pathway is a primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.
Conclusion
Thiazole derivatives represent a versatile and promising class of compounds with a wide range of biological activities. While direct experimental data on this compound is not extensively available, the analysis of structurally related compounds provides valuable insights into its potential as an antimicrobial and anticancer agent. The data presented in this guide highlights the importance of the substitution pattern on the thiazole ring in determining the biological activity profile. Further research focusing on the synthesis and biological evaluation of this compound and its close analogs is warranted to fully elucidate their therapeutic potential. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field of drug discovery and development. discovery and development.
References
- 1. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Spectroscopic Showdown: Unmasking the-Substituent Effects in 2-(Methylthio) and 2-Amino Thiazole Derivatives
A detailed comparative analysis of the spectroscopic signatures of 2-(methylthio) and 2-amino thiazole derivatives reveals key structural and electronic differences crucial for pharmaceutical and materials science research. This guide provides a comprehensive overview of their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, supported by detailed experimental protocols and visual workflows, to aid researchers in the identification and characterization of these important heterocyclic compounds.
The thiazole ring is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The nature of the substituent at the 2-position profoundly influences the electronic properties and, consequently, the biological and spectroscopic characteristics of the molecule. This guide focuses on the comparative spectroscopic analysis of two key classes of derivatives: those bearing a 2-(methylthio) group and those with a 2-amino group. Understanding their distinct spectral features is paramount for unambiguous structure elucidation and for correlating structure with function.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for representative 2-(methylthio)thiazole and 2-aminothiazole derivatives. These values highlight the influence of the substituent on the chemical environment of the thiazole ring.
Table 1: ¹H NMR Spectral Data Comparison (δ, ppm)
| Compound | H-4 | H-5 | -SCH₃ / -NH₂ | Other Protons | Solvent |
| 2-(Methylthio)thiazole | ~7.70 (d) | ~7.41 (d) | ~2.67 (s) | - | acetone-d₆ |
| 2-Aminothiazole | ~6.93 (d) | ~6.53 (d) | ~6.86 (s, br) | - | DMSO-d₆ |
| 4-Phenyl-2-(methylthio)thiazole | - | ~7.50 (s) | ~2.70 (s) | ~7.30-7.90 (m, Ar-H) | CDCl₃ |
| 2-Amino-4-phenylthiazole | - | ~6.70 (s) | ~5.0 (s, br) | ~7.20-7.80 (m, Ar-H) | CDCl₃ |
Table 2: ¹³C NMR Spectral Data Comparison (δ, ppm)
| Compound | C-2 | C-4 | C-5 | -SCH₃ / C-NH₂ related | Other Carbons | Solvent |
| 2-(Methylthio)thiazole | ~165 | ~144 | ~120 | ~15 | - | CDCl₃ |
| 2-Aminothiazole | ~168.8 | ~135.1 | ~101.9 | - | - | DMSO-d₆ |
| 2-(Methylthio)-5-p-tolyl-1,3,4-thiadiazole | ~165 | - | ~163 | ~15.7 | Aromatic: ~125-140, CH₃: ~21 | CDCl₃ |
| 2-Amino-4-(4-bromophenyl)thiazole | ~168 | ~134 | ~104 | - | Aromatic: ~122-132 | DMSO-d₆ |
Table 3: IR Spectral Data Comparison (cm⁻¹)
| Compound | ν(N-H) / ν(C-S) | ν(C=N) | ν(C=C) | Other Key Bands |
| 2-(Methylthio)thiazole | ~650-750 (C-S) | ~1500-1600 | ~1400-1500 | ν(C-H): ~3100 |
| 2-Aminothiazole | ~3100-3400 (N-H stretch) | ~1620 | ~1515 | δ(N-H): ~1600 |
| 2-(Methylthio)benzothiazole | ~690 (C-S) | ~1470 | ~1425 | Aromatic overtones |
| 2-Amino-4-methylthiazole | ~3435, ~3300 (N-H stretch) | ~1640 | ~1540 | δ(N-H): ~1600 |
Table 4: Mass Spectrometry Data Comparison (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| 2-(Methylthio)thiazole | 131 | [M-SCH₃]⁺, [M-CH₃]⁺ |
| 2-Aminothiazole | 100 | [M-HCN]⁺, [M-NH₂]⁺ |
| 2-(Methylthio)benzothiazole | 181 | [M-SCH₃]⁺, [M-CS]⁺, [C₆H₄N]⁺ |
| 2-Amino-4-phenylthiazole | 176 | [M-HCN]⁺, [C₆H₅CS]⁺ |
Experimental Protocols
Standard spectroscopic techniques are employed for the analysis of these thiazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆).
-
Referencing : Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Data Acquisition : Standard pulse sequences are used for both ¹H and ¹³C acquisitions. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Instrumentation : Fourier Transform Infrared (FTIR) spectrometers are commonly used.
-
Sample Preparation :
-
KBr Pellets : 1-2 mg of the solid sample is ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Thin Film : The compound is dissolved in a volatile solvent and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the sample.
-
Attenuated Total Reflectance (ATR) : A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
-
Data Acquisition : Spectra are typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Ionization Technique : Electron Ionization (EI) is a common method for these relatively small and volatile molecules, typically using an ionization energy of 70 eV.[1]
-
Sample Introduction : The sample can be introduced directly via a solids probe or, for mixtures, through a gas chromatograph (GC-MS).
-
Mass Analyzer : Quadrupole, time-of-flight (TOF), or ion trap analyzers are frequently used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation : The resulting mass spectrum shows the molecular ion peak (if stable enough) and a series of fragment ion peaks, which provide a fingerprint of the molecule's structure.
Visualization of Key Concepts
To further elucidate the context and methodologies, the following diagrams are provided.
Caption: Workflow for the spectroscopic comparison of thiazole derivatives.
References
Confirming the Purity of Synthesized 2-(Methylthio)-1,3-thiazole-4-carboxylic acid: A Comparative Guide
The rigorous confirmation of a synthesized compound's purity is a cornerstone of chemical research and drug development. For a novel compound such as 2-(Methylthio)-1,3-thiazole-4-carboxylic acid, a multi-faceted analytical approach is essential to ensure the integrity of subsequent experimental data. This guide provides a comparative overview of key analytical techniques, presenting their methodologies and the data they yield for comprehensive purity assessment.
Comparison of Key Analytical Techniques
The purity of a synthesized organic compound is best determined not by a single method, but by the convergence of data from several orthogonal techniques. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the principal methods employed for this purpose. Each provides unique and complementary information regarding the identity and purity of the target molecule.
-
High-Performance Liquid Chromatography (HPLC): This is a premier technique for determining the purity of a sample by separating its components.[1][2] For a compound like this compound, reverse-phase HPLC is ideal, separating the main compound from non-volatile, process-related impurities.[2] Purity is typically quantified as the area percentage of the main peak in the resulting chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for structural elucidation and can readily identify impurities.[1] ¹H NMR provides information on the chemical environment of hydrogen atoms, with the carboxylic acid proton exhibiting a characteristic downfield signal.[3][4][5][6] ¹³C NMR confirms the carbon framework of the molecule. The presence of unexpected signals can indicate impurities.
-
Mass Spectrometry (MS): This technique provides a highly accurate measurement of the molecular weight of the compound, serving as a fundamental confirmation of its identity.[7][8][9] For carboxylic acids, electrospray ionization (ESI) in negative mode is often used to observe the deprotonated molecule [M-H]⁻.[10]
A summary of hypothetical, yet expected, analytical results for a synthesized batch of this compound is presented below, alongside a comparison to alternative techniques.
Data Presentation: Purity Analysis Summary
| Analytical Technique | Parameter | Synthesized this compound (Hypothetical Data) | Alternative/Comparative Method & Expected Outcome |
| HPLC (UV, 254 nm) | Purity (Area %) | 99.2% | Gas Chromatography (GC): Not suitable for this non-volatile carboxylic acid without derivatization.[2] |
| Retention Time | 6.8 min | Thin-Layer Chromatography (TLC): A single spot indicates a high likelihood of purity, but it is not quantitative.[11][12] | |
| Impurity Profile | Peak at 4.5 min (0.5%), Peak at 8.1 min (0.3%) | ||
| Mass Spectrometry (ESI-) | [M-H]⁻ ion (m/z) | 174.0 | Elemental Analysis: Would provide %C, %H, %N, %S, which should match theoretical values for C₅H₅NO₂S₂. |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shifts (ppm) | δ 13.5 (br s, 1H, COOH), δ 8.5 (s, 1H, Thiazole-H), δ 2.7 (s, 3H, SCH₃) | Infrared (IR) Spectroscopy: Would show characteristic broad O-H stretch (2500-3300 cm⁻¹) and C=O stretch (~1710 cm⁻¹).[3][5][6] |
| Impurity Signals | Minor peaks at δ 3.5 and δ 7.9, integrating to <1% | ||
| Melting Point | Melting Range (°C) | 188-190 °C | A pure compound should have a sharp melting point; a broad range suggests impurities.[1][12][13] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity assessment.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of the synthesized compound and identify any process-related impurities.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a 1 mg/mL stock solution of the synthesized compound in methanol.
-
Dilute the stock solution to a final concentration of 0.1 mg/mL with the mobile phase (50:50 A:B).
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
Run the analysis and integrate the resulting chromatogram to determine the area percentage of the main peak.
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized compound.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Procedure:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol.
-
Infuse the sample solution directly into the mass spectrometer.
-
Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
Compare the observed mass-to-charge ratio (m/z) with the theoretical value for this compound (C₅H₅NO₂S₂), which is 175.0 g/mol . The expected [M-H]⁻ ion would be at m/z 174.0.
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To confirm the chemical structure and identify any proton-containing impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Procedure:
-
Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆), which is suitable for carboxylic acids.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Analyze the spectrum for characteristic chemical shifts, splitting patterns, and integration values consistent with the proposed structure. The carboxylic acid proton is expected as a broad singlet around 10-12 ppm.[3][4][5]
-
Visualized Workflows
To further clarify the process, the following diagrams illustrate the logical flow of purity confirmation and the decision-making process for selecting an analytical technique.
Caption: Workflow for the synthesis, purification, and analytical confirmation of a chemical compound.
Caption: Decision tree for selecting the appropriate analytical technique based on the research question.
References
- 1. tutorchase.com [tutorchase.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. Molecular Weight - University of Birmingham [birmingham.ac.uk]
- 9. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 13. moravek.com [moravek.com]
Validating the In Vitro Activity of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid: A Comparative Guide to Assay Selection and Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vitro assay validation of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid, a novel thiazole derivative. Given the broad spectrum of biological activities associated with the thiazole scaffold, including anticancer, anti-inflammatory, and antimicrobial effects, this document outlines a validation strategy for these three potential activities. We present a detailed comparison of standard in vitro assays for each predicted activity, complete with experimental protocols and data presentation templates to aid in the objective assessment of this compound's performance against established alternatives.
Hypothesized Biological Activities and Corresponding In Vitro Assays
Based on the known pharmacological profile of thiazole-containing compounds, we hypothesize that this compound may exhibit one or more of the following activities. For each, a primary in vitro assay is proposed for initial validation and comparison.
-
Anticancer Activity: The potential for this compound to inhibit cancer cell growth will be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , a colorimetric method to evaluate cell viability.
-
Anti-inflammatory Activity: The compound's ability to modulate inflammatory pathways will be investigated through a Cyclooxygenase-2 (COX-2) Inhibition Assay .
-
Antimicrobial Activity: The potential antibacterial properties will be quantified using the Broth Microdilution Method to determine the Minimum Inhibitory Concentration (MIC).
Anticancer Activity: MTT Assay
The MTT assay is a widely used method to assess cell metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity. In this assay, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Comparative Performance Data
The following table provides a template for comparing the cytotoxic activity of this compound against a standard chemotherapeutic agent, Doxorubicin, in a panel of cancer cell lines.
| Parameter | This compound | Doxorubicin (Reference Standard) | Assay Details |
| Cell Line | IC50 (µM) | IC50 (µM) | Cell type, origin |
| MCF-7 (Breast) | Data to be determined | ~1.5 µM | Human breast adenocarcinoma |
| A549 (Lung) | Data to be determined | ~0.8 µM | Human lung carcinoma |
| HepG2 (Liver) | Data to be determined | ~1.2 µM | Human hepatocellular carcinoma |
| Assay Principle | Reduction of MTT by mitochondrial dehydrogenases | As above | Colorimetric |
| Detection | Absorbance at 570 nm | As above | Spectrophotometry |
| Linear Range | To be determined | Typically 10^3 to 10^6 cells/well | Dependent on cell type |
| Precision (CV%) | < 15% (Intra-assay), < 20% (Inter-assay) | As above | As per validation guidelines |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and the reference compound (e.g., Doxorubicin) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Anti-inflammatory Activity: COX-2 Inhibition Assay
Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated during inflammation and plays a key role in the synthesis of prostaglandins. This assay measures the ability of a compound to inhibit the activity of recombinant human COX-2.
Comparative Performance Data
This table is designed to compare the COX-2 inhibitory activity of the test compound with a known selective COX-2 inhibitor, Celecoxib.
| Parameter | This compound | Celecoxib (Reference Standard) | Assay Details |
| IC50 (µM) | Data to be determined | ~0.04 µM | Recombinant human COX-2 |
| Specificity | To be determined (vs. COX-1) | Highly selective for COX-2 | Comparison of IC50 for COX-1 and COX-2 |
| Assay Principle | Measurement of prostaglandin production | As above | Fluorometric or colorimetric |
| Detection | Fluorescence (e.g., Amplex Red) or ELISA | As above | Plate reader |
| Linear Range | To be determined | Dependent on substrate concentration | As per kit manufacturer |
| Precision (CV%) | < 15% (Intra-assay), < 20% (Inter-assay) | As above | As per validation guidelines |
Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)
-
Reagent Preparation: Prepare assay buffer, heme, and a working solution of human recombinant COX-2 enzyme according to the manufacturer's instructions.
-
Compound Addition: In a 96-well black plate, add the test compound at various concentrations. Include a positive control (e.g., Celecoxib) and a no-inhibitor control.
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the no-enzyme control.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a solution containing arachidonic acid (the substrate) and a fluorescent probe (e.g., Amplex Red) to all wells to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 10-20 minutes using a fluorescence plate reader (e.g., excitation at 535 nm and emission at 590 nm).
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the no-inhibitor control and calculate the IC50 value from a dose-response curve.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium. The MIC is the lowest concentration of the drug that prevents visible growth of the bacterium.
Comparative Performance Data
The following table is a template for comparing the antimicrobial activity of this compound against a broad-spectrum antibiotic, Ciprofloxacin.
| Parameter | This compound | Ciprofloxacin (Reference Standard) | Assay Details |
| Bacterial Strain | MIC (µg/mL) | MIC (µg/mL) | Gram-stain, ATCC number |
| Staphylococcus aureus (ATCC 29213) | Data to be determined | 0.12 - 1 | Gram-positive |
| Escherichia coli (ATCC 25922) | Data to be determined | ≤ 0.008 - 0.06 | Gram-negative |
| Pseudomonas aeruginosa (ATCC 27853) | Data to be determined | 0.25 - 1 | Gram-negative |
| Assay Principle | Inhibition of bacterial growth in liquid media | As above | Visual or spectrophotometric |
| Detection | Visual turbidity or absorbance at 600 nm | As above | Microplate reader |
| Inoculum Size | ~5 x 10⁵ CFU/mL | As above | Standardized inoculum |
| Precision | Results should be within one two-fold dilution | As above | CLSI guidelines |
Experimental Protocol: Broth Microdilution Method
-
Compound Preparation: Prepare a stock solution of this compound and the reference antibiotic (e.g., Ciprofloxacin) in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
-
Data Analysis: Record the MIC value for each bacterial strain.
Visualizations
The following diagrams illustrate key concepts in the validation of this compound's activity.
Comparative Guide to the Biological Activity of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid and Related Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid. Due to the limited publicly available data on this specific compound, this guide draws comparisons with structurally similar thiazole derivatives to infer potential biological activities and cross-reactivity profiles. The information is intended to support further research and drug discovery efforts in the field of medicinal chemistry.
Introduction to Thiazole Derivatives in Drug Discovery
The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2] This heterocyclic motif is associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[1][2][3] The substitution pattern on the thiazole ring plays a crucial role in determining the specific biological target and potency of the derivatives. The presence of a methylthio group at the 2-position and a carboxylic acid at the 4-position, as in the title compound, suggests potential for various biological interactions.
Comparative Analysis of Biological Activities
This section compares the known biological activities of thiazole derivatives structurally related to this compound. The data is organized by the type of biological activity and presented in tabular format for easy comparison.
Enzyme Inhibitory Activity
Thiazole derivatives have been extensively studied as inhibitors of various enzymes. The following tables summarize the inhibitory activities of related compounds against key enzyme targets.
Table 1: Xanthine Oxidase Inhibitory Activity of Thiazole Derivatives
| Compound/Derivative | Structure | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid | Indole-thiazole | Xanthine Oxidase | 0.0035 | Allopurinol | - |
| Thiazolo-pyrazolyl derivatives | Thiazole-pyrazole | Xanthine Oxidase | 6.5 - 9 | Allopurinol | - |
| Thiazole-5-carboxylic acid derivatives | Thiazole-carboxamide | Xanthine Oxidase | 0.45 | - | - |
Data sourced from multiple studies.[4][5][6]
Table 2: c-Met Kinase Inhibitory Activity of Thiazolecarboxamide Derivatives
| Compound/Derivative | Structure | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |
| Thiazole carboxamide 51am | Thiazole-carboxamide | c-Met Kinase | 2.54 | Foretinib | - |
| Thiazole carboxamide 51ak | Thiazole-carboxamide | c-Met Kinase | 3.89 | Foretinib | - |
| Thiazole carboxamide 51an | Thiazole-carboxamide | c-Met Kinase | 3.73 | Foretinib | - |
Data sourced from a study on c-Met kinase inhibitors.[7][8][9][10][11]
Table 3: Cyclooxygenase (COX) Inhibitory Activity of Thiazole Carboxamide Derivatives
| Compound/Derivative | Structure | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |
| Thiazole carboxamide 2a | Thiazole-carboxamide | COX-2 | 0.958 | 2.766 | Celecoxib |
| Thiazole carboxamide 2b | Thiazole-carboxamide | COX-1 | 0.239 | 1.251 | Celecoxib |
| Thiazole carboxamide 2j | Thiazole-carboxamide | COX-2 | 0.957 | 1.507 | Celecoxib |
Data sourced from studies on COX inhibitors.[12][13][14][15]
Antimicrobial Activity
The thiazole scaffold is a key component of many antimicrobial agents. The following table presents the minimum inhibitory concentrations (MIC) of various thiazole derivatives against different microbial strains.
Table 4: Antimicrobial Activity of Thiazole Derivatives
| Compound/Derivative | Structure | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 4-substituted 2-(2,3,5-trichlorophenyl)-1,3-thiazoles | Substituted thiazole | Bacteria and Fungi | - | - | - |
| Thiazole-quinolinium derivatives | Thiazole-quinolinium | MRSA | 1 - 32 | Methicillin | >100 |
| Thiazole compound 2 | Thiazole derivative | MRSA | 1.40 | Vancomycin | - |
| Thiazole-pyrazolyl derivatives | Thiazole-pyrazole | Bacteria and Fungi | 3.9 - 31.25 | Fluconazole | 7.8 |
Data sourced from multiple studies.[16][17][18][19]
Cytotoxic Activity
Several thiazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.
Table 5: Cytotoxic Activity of Thiazole Derivatives against Cancer Cell Lines
| Compound/Derivative | Structure | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate | Substituted thiazole | L1210 leukemia | 3.2 | - | - |
| 2-Arylthiazolidine-4-carboxylic acid amides | Thiazolidine-carboxamide | Prostate cancer | Low µM range | - | - |
| Thiazole conjugated amino acid derivatives | Thiazole-amino acid | A549, HeLa, MCF-7 | 2.07 - 8.51 | 5-Fluorouracil | 3.49 - 8.74 |
| Bis-Thiazole derivative 5e | Bis-thiazole | MCF-7 | 0.6648 | - | - |
| Thiazole derivative 4c | Substituted thiazole | MCF-7 | 2.57 | Staurosporine | 6.77 |
Data sourced from multiple studies.[20][21][22][23]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine.
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (70 mM, pH 7.5).
-
Xanthine Oxidase solution (0.01 units/mL in phosphate buffer).
-
Xanthine solution (150 µM in phosphate buffer).
-
Test compound and Allopurinol (positive control) solutions at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the test compound solution, 35 µL of phosphate buffer, and 30 µL of xanthine oxidase solution.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 60 µL of the xanthine solution.
-
Monitor the increase in absorbance at 295 nm for 15 minutes.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (B/A)] x 100, where A is the enzyme activity without the inhibitor and B is the activity with the inhibitor.
-
Determine the IC50 value from the dose-response curve.[12]
-
c-Met Kinase Inhibition Assay (TR-FRET)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a high-throughput method to screen for c-Met kinase inhibitors.
Protocol:
-
Reagent Preparation:
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).
-
Recombinant c-Met enzyme.
-
ULight™-poly GT substrate and ATP.
-
Europium-labeled anti-phosphotyrosine antibody (Eu-antibody) in detection buffer with EDTA.
-
Test compound dilutions.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of 4X test compound dilutions to the wells.
-
Add 5 µL of 4X c-Met enzyme solution.
-
Initiate the kinase reaction by adding 10 µL of 2X substrate/ATP mix.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the signal by adding 10 µL of the Eu-antibody/EDTA solution.
-
Incubate for 60 minutes and read the TR-FRET signal.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 value.[24]
-
Broth Microdilution Antimicrobial Susceptibility Test (CLSI Guidelines)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.
Protocol:
-
Reagent and Media Preparation:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Serial two-fold dilutions of the test compound in CAMHB.
-
-
Assay Procedure (96-well plate format):
-
Dispense 50 µL of the appropriate antimicrobial agent dilution into each well.
-
Add 50 µL of the standardized bacterial inoculum to each well.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 35°C for 16-20 hours.
-
-
Data Analysis:
Visualizations
The following diagrams illustrate a potential signaling pathway that could be targeted by thiazole derivatives and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content [pharmacia.pensoft.net]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revistabionatura.com [revistabionatura.com]
- 13. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bio-protocol.org [bio-protocol.org]
- 17. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 18. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 22. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents: 1. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamates, -selenazole-2- carbamates, and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Benchmarking the synthesis of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid against other methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 2-(Methylthio)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will benchmark the classical Hantzsch thiazole synthesis against an alternative multi-step pathway, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in methodological selection.
Method 1: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone in the formation of thiazole rings, valued for its reliability and generally high yields. This approach involves the cyclocondensation of an α-haloketone with a thioamide. In the context of synthesizing this compound, this method is adapted by utilizing a thioamide precursor that already incorporates the desired 2-(methylthio) group.
A common strategy involves the reaction of ethyl bromopyruvate with S-methylthiourea. The resulting ester, ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate, is then hydrolyzed to yield the final carboxylic acid.
Method 2: Multi-step Synthesis via Thiazolidine Oxidation
An alternative approach builds the thiazole ring from L-cysteine, proceeding through a thiazolidine intermediate. This method offers a different set of reaction conditions and starting materials, which can be advantageous depending on precursor availability and desired scale.
This pathway commences with the condensation of L-cysteine hydrochloride and formaldehyde to form methyl thiazolidine-4-carboxylate. Subsequent oxidation, for instance with manganese dioxide (MnO₂), yields the aromatic thiazole ring, giving methyl thiazole-4-carboxylate. The 2-(methylthio) group can then be introduced, followed by hydrolysis of the ester to the final carboxylic acid. It is important to note that the direct synthesis of the target molecule via this exact route with detailed experimental data for the methylthiolation step is less commonly reported in readily available literature, and thus this represents a more generalized alternative pathway.
Comparative Data
The following table summarizes the key quantitative metrics for the two synthetic pathways, based on reported experimental data for the synthesis of the intermediate esters.
| Parameter | Method 1: Hantzsch Synthesis (Ester Formation) | Method 2: Thiazolidine Oxidation (Ester Formation) |
| Starting Materials | Ethyl bromopyruvate, S-Methylthiourea | L-cysteine hydrochloride, Formaldehyde, MnO₂ |
| Key Reaction Steps | Cyclocondensation | Condensation, Esterification, Oxidation |
| Reported Yield | High (often >80% for the ester) | Moderate (e.g., ~71-74% for the oxidation step) |
| Reaction Conditions | Typically reflux in ethanol | Multi-step with varying conditions |
| Purification | Precipitation and recrystallization | Filtration and distillation/chromatography |
Experimental Protocols
Method 1: Hantzsch Synthesis of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate
-
Reagents:
-
Ethyl bromopyruvate
-
S-Methylthiourea sulfate
-
Sodium acetate (or other suitable base)
-
Ethanol
-
-
Procedure:
-
A solution of S-methylthiourea sulfate and sodium acetate in ethanol is prepared.
-
Ethyl bromopyruvate is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux for a specified period (typically several hours).
-
After cooling, the reaction mixture is poured into ice water.
-
The resulting precipitate of ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Method 2: Synthesis of Methyl thiazole-4-carboxylate via Thiazolidine Oxidation[1]
-
Reagents:
-
Methyl thiazolidine-4-carboxylate
-
Manganese dioxide (activated)
-
Acetonitrile
-
-
Procedure:
-
Methyl thiazolidine-4-carboxylate is dissolved in acetonitrile in a round-bottom flask.
-
Activated manganese dioxide is added to the solution.
-
The mixture is stirred and heated to 80°C for 48-60 hours.
-
Upon completion, the reaction mixture is cooled and filtered to remove the manganese dioxide.
-
The filtrate is concentrated under reduced pressure to yield crude methyl thiazole-4-carboxylate, which can be purified by distillation.
-
Hydrolysis of the Ester to this compound
-
Reagents:
-
Ethyl or Methyl 2-(methylthio)-1,3-thiazole-4-carboxylate
-
Sodium hydroxide (or other base)
-
Water and/or Ethanol
-
Hydrochloric acid
-
-
Procedure:
-
The ester is suspended in an aqueous or ethanolic solution of sodium hydroxide.
-
The mixture is heated to reflux until the ester is fully consumed (monitored by TLC).
-
The solution is cooled, and any remaining solid impurities are filtered off.
-
The filtrate is acidified with hydrochloric acid to a pH of approximately 3-4.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried.
-
Conclusion
The Hantzsch synthesis (Method 1) generally offers a more direct and higher-yielding route to the 2-(methylthio)-1,3-thiazole-4-carboxylate intermediate. Its one-pot nature for the ester formation makes it an attractive option for efficiency. The alternative multi-step pathway (Method 2) starting from L-cysteine provides a different synthetic strategy that may be viable depending on the availability and cost of starting materials. The choice between these methods will ultimately depend on the specific requirements of the research or development project, including scale, cost, and available equipment. This guide provides the foundational information to make an informed decision for the synthesis of this valuable heterocyclic compound.
A Comparative Analysis of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles as Bioisosteres in Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative physicochemical and biological properties of 1,3,4-oxadiazole and 1,3,4-thiadiazole motifs, supported by experimental data and detailed protocols.
The strategic replacement of functional groups with bioisosteres—substituents with similar physical or chemical properties that elicit a comparable biological response—is a cornerstone of modern medicinal chemistry. Among the most utilized heterocyclic scaffolds, 1,3,4-oxadiazoles and their sulfur-containing analogs, 1,3,4-thiadiazoles, have garnered significant attention.[1][2] This guide provides an in-depth comparative analysis of these two important five-membered heterocycles, offering a valuable resource for their application in drug design and development. Both nuclei are recognized as pharmacophores in numerous medicinally important drugs, demonstrating a wide array of biological activities including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[2][3][4]
Physicochemical Properties: A Tale of Two Heteroatoms
The substitution of an oxygen atom in the 1,3,4-oxadiazole ring with a sulfur atom to form a 1,3,4-thiadiazole can significantly influence the molecule's physicochemical properties, which in turn affects its pharmacokinetic and pharmacodynamic profile.
Lipophilicity: The sulfur atom in the 1,3,4-thiadiazole ring generally imparts greater lipophilicity compared to the oxygen in the 1,3,4-oxadiazole counterpart. This difference in lipophilicity, often quantified by the partition coefficient (LogP), can influence a compound's solubility, membrane permeability, and plasma protein binding.
Metabolic Stability: 1,3,4-Oxadiazole derivatives are often considered bioisosteres of esters and amides, offering improved metabolic stability by resisting hydrolysis by esterases and amidases. While both heterocycles are generally stable, the 1,3,4-oxadiazole ring can sometimes be susceptible to reductive cleavage. In contrast, the 1,3,4-thiadiazole ring is often more metabolically robust.
Solubility: The higher polarity of the oxygen atom in 1,3,4-oxadiazoles can lead to better aqueous solubility compared to the corresponding 1,3,4-thiadiazoles.[3] This is a critical parameter for drug formulation and bioavailability.
Hydrogen Bonding: Both the 1,3,4-oxadiazole and 1,3,4-thiadiazole rings can act as hydrogen bond acceptors, a crucial interaction for ligand-receptor binding. However, the strength and nature of these interactions can differ due to the different electronegativity and size of the oxygen and sulfur atoms.[5]
Comparative Performance Data
The following tables summarize quantitative data from various studies, directly comparing the biological activities of bioisosteric pairs of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM)
| Base Scaffold | Substitution | 1,3,4-Oxadiazole Derivative (IC₅₀ µM) | 1,3,4-Thiadiazole Derivative (IC₅₀ µM) | Target Cell Line | Reference |
| Thiazolidin-4-one | 4-chlorophenyl | 1.8 ± 0.12 | 2.1 ± 0.15 | MCF-7 | [6] |
| Thiazolidin-4-one | 4-hydroxyphenyl | 1.5 ± 0.11 | 1.9 ± 0.13 | MCF-7 | [6] |
| Diosgenin | Phenyl | >100 | 28.6 ± 2.1 | A549 | [2] |
| Diosgenin | 4-Chlorophenyl | >100 | 15.3 ± 1.2 | A549 | [2] |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Base Scaffold | Substitution | 1,3,4-Oxadiazole Derivative (MIC µg/mL) | 1,3,4-Thiadiazole Derivative (MIC µg/mL) | Target Organism | Reference |
| Quinolone | Quinoxaline | 8 | 16 | S. aureus | [7] |
| Quinolone | Quinoxaline | 16 | 32 | P. aeruginosa | [7] |
| 5-aryl-2-thiol | 4-fluorophenyl | >128 (vs E. coli) | 4 (vs E. coli) | E. coli | [7] |
| 5-aryl-2-thiol | 4-fluorophenyl | >128 (vs S. pneumoniae) | 8 (vs S. pneumoniae) | S. pneumoniae | [7] |
Signaling Pathway Visualization
Many biologically active 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives exert their effects by modulating specific signaling pathways. A key example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, which is the formation of new blood vessels, a process often co-opted by tumors for growth and metastasis.[8][9][10]
Below is a DOT language script and the corresponding diagram illustrating a simplified VEGFR-2 signaling pathway and the point of inhibition by small molecules, which can include derivatives of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles.
Simplified VEGFR-2 signaling pathway and inhibition.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate comparison of bioisosteres. Below are methodologies for key experiments cited in this guide.
Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
A common method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines using a dehydrating agent such as phosphorus oxychloride (POCl₃).
General Procedure:
-
To a solution of the appropriate 1,2-diacylhydrazine (1 mmol) in a suitable solvent (e.g., toluene or acetonitrile), add phosphorus oxychloride (3-5 mmol) dropwise at 0 °C.
-
The reaction mixture is then heated to reflux for 2-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2,5-disubstituted-1,3,4-oxadiazole.
Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles from Thiosemicarbazides
2,5-disubstituted-1,3,4-thiadiazoles can be synthesized by the cyclization of acyl thiosemicarbazides.
General Procedure:
-
A mixture of the appropriate acyl thiosemicarbazide (1 mmol) is treated with a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride (POCl₃) at 0 °C.
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 2-4 hours) until the reaction is complete as indicated by TLC.
-
The mixture is then carefully neutralized with a base (e.g., aqueous ammonia or sodium bicarbonate solution) while cooling in an ice bath.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
Purification by recrystallization from an appropriate solvent (e.g., ethanol or DMF/water) yields the pure 2,5-disubstituted-1,3,4-thiadiazole.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][11][12]
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.5%) and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13]
Protocol:
-
Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Determination of Lipophilicity (LogP) by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for the indirect determination of lipophilicity.
Protocol:
-
A series of standard compounds with known LogP values are injected into an RP-HPLC system (e.g., C18 column).
-
The retention times (t_R) of the standards are measured under isocratic elution conditions with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water.
-
A calibration curve is generated by plotting the logarithm of the retention factor (log k', where k' = (t_R - t_0) / t_0, and t_0 is the dead time) against the known LogP values of the standards.
-
The test compounds are then injected under the same chromatographic conditions, and their retention times are measured.
-
The LogP values of the test compounds are determined by interpolation from the calibration curve.
In Vitro Metabolic Stability Assay
This assay measures the rate of metabolism of a compound by liver microsomes.
Protocol:
-
Incubate the test compound (typically at 1 µM) with liver microsomes (e.g., human or rat) and a NADPH-generating system in a phosphate buffer at 37 °C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The in vitro half-life (t₁/₂) and intrinsic clearance (CL_int) are calculated from the rate of disappearance of the parent compound over time.
Conclusion
The choice between a 1,3,4-oxadiazole and a 1,3,4-thiadiazole core in drug design is a nuanced decision that requires careful consideration of the desired physicochemical and biological properties. While they are classic bioisosteres, the subtle yet significant differences in their lipophilicity, metabolic stability, solubility, and hydrogen bonding capabilities can have a profound impact on the overall profile of a drug candidate. This guide provides a foundational framework for researchers to make informed decisions in the strategic application of these versatile heterocyclic scaffolds to advance the development of novel therapeutics. The provided experimental protocols offer standardized methods for generating robust and comparable data to aid in this critical selection process.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | MDPI [mdpi.com]
- 10. 1,3,4-Thiadiazole Derivatives as VEGFR-2 Inhibitors and Its Molecular Insight for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Efficacy comparison of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid derivatives in antimicrobial studies
An Objective Analysis of Various Thiazole Scaffolds and Their Performance Against Microbial Pathogens
While specific research on the antimicrobial efficacy of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid derivatives is limited in publicly available literature, the broader class of thiazole derivatives has been extensively investigated as a promising source of novel antimicrobial agents. This guide provides a comparative analysis of the antimicrobial performance of various substituted thiazole derivatives based on available experimental data. The information presented here is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective therapies.
Data Summary of Antimicrobial Activity
The antimicrobial efficacy of various thiazole derivatives is summarized below. The data, extracted from several key studies, highlights the Minimum Inhibitory Concentration (MIC) of these compounds against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.
| Derivative Class | Compound | Test Organism | MIC (µg/mL) | Reference |
| Thiazole derivatives with β-amino acid, azole, and aromatic moieties | 2a-c | S. aureus | 1–2 | [1] |
| 2a-c | Gram-positive pathogens | 1–64 | [1] | |
| 2a-c | Azole-resistant A. fumigatus | - | [1] | |
| 2b, 5a | Multidrug-resistant yeasts (inc. Candida auris) | - | [1] | |
| 1,3-Thiazole and Benzo[d]thiazole Derivatives | 11 | S. aureus, E. coli, A. niger | 150–200 | [2] |
| 12 | S. aureus, E. coli, A. niger | 125–150 | [2] | |
| 13, 14 | Gram-positive and Gram-negative bacteria | 50–75 | [2] | |
| 2-Phenylacetamido-thiazole Derivatives | 16 | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56–6.25 | [3] |
| Catechol-derived Thiazole Derivatives | - | Bacteria | ≤ 2 | [4] |
| - | MRSA | 3.12 | [4] | |
| Heteroaryl(aryl) Thiazole Derivatives | 3 | Various bacteria | 230-700 | [5] |
| 2, 3, 4 | MRSA, P. aeruginosa, E. coli | - | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the referenced studies for determining antimicrobial efficacy.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro method for assessing antimicrobial activity.
-
Preparation of Microbial Inoculum:
-
Bacterial or fungal strains are cultured on appropriate agar plates or in broth.
-
A few colonies are transferred to a sterile saline or broth solution.
-
The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
The standardized inoculum is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
The synthesized thiazole derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
-
Incubation:
-
The prepared microbial inoculum is added to each well of the microtiter plate containing the diluted test compounds.
-
The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Positive (microorganism in broth without the test compound) and negative (broth only) controls are included to validate the assay.
-
Cup Plate Method (Agar Diffusion)
This method is used to determine the zone of inhibition, which is an area of no microbial growth around the antimicrobial agent on an agar plate.
-
Preparation of Agar Plates:
-
A sterile nutrient agar medium is poured into sterile Petri dishes and allowed to solidify.
-
-
Inoculation:
-
A standardized microbial suspension is uniformly spread over the surface of the agar using a sterile cotton swab.
-
-
Application of Test Compounds:
-
Sterile cylinders (cups) or wells are placed or created on the surface of the inoculated agar.
-
A defined volume of the test compound at a specific concentration is added to each cup.
-
-
Incubation:
-
The plates are incubated under suitable conditions for microbial growth.
-
-
Measurement of Zone of Inhibition:
-
The diameter of the clear zone of no growth around each cup is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of antimicrobial susceptibility testing.
Caption: Workflow for MIC Determination.
Caption: Workflow for Agar Diffusion Method.
References
- 1. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]
- 5. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 2-(Methylthio)-1,3-thiazole-4-carboxylic Acid: A Guide for Laboratory Professionals
Researchers and laboratory personnel engaged in drug development and other scientific research must adopt a cautious approach to the disposal of novel or uncharacterized chemical compounds. Given the presence of a thiazole ring and a carboxylic acid functional group, 2-(Methylthio)-1,3-thiazole-4-carboxylic acid should be treated as a hazardous substance.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from related thiazole compounds, this compound should be presumed to pose the following risks:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and eye irritation.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][2][3]
-
Toxicity: While specific toxicity data is unavailable, related compounds can be harmful if swallowed, inhaled, or in contact with skin.[5][6]
-
Environmental Hazard: Thiazole derivatives may be harmful to aquatic life and should not be released into the environment.[1][6][7]
Table 1: Assumed Hazard Profile and Required PPE
| Hazard Category | Assumed Classification | Recommended Personal Protective Equipment (PPE) |
| Health Hazards | Skin Irritant/Sensitizer | Chemical-resistant gloves (e.g., nitrile), lab coat |
| Eye Irritant | Safety glasses with side shields or chemical goggles | |
| Respiratory Irritant | Use in a well-ventilated area or chemical fume hood | |
| Acute Toxicity (Oral, Dermal, Inhalation) | Standard laboratory PPE as listed above | |
| Physical Hazards | Solid | Not applicable for flammability as a solid under standard conditions |
| Environmental Hazards | Harmful to aquatic life | Prevent entry into drains and waterways |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuation and Notification: Alert personnel in the immediate vicinity and evacuate the area if necessary. Inform your laboratory supervisor and EHS department.
-
Control and Containment: For a small spill of the solid material, carefully sweep it up using a dustpan and brush, avoiding dust generation. Place the swept material into a clearly labeled, sealed container for hazardous waste.[8] For larger spills, or if the material is in solution, contain the spill using an inert absorbent material like vermiculite or sand.[7][9]
-
Decontamination: Clean the spill area with soap and water. All cleaning materials, including contaminated gloves and absorbent pads, must be collected and disposed of as hazardous waste.[7]
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as regulated hazardous waste.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing boats, contaminated PPE), in a dedicated, compatible, and properly sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Labeling:
-
The container must be clearly labeled with "Hazardous Waste."[7]
-
The full chemical name, "this compound," and its CAS number, "907543-75-3," must be legibly written on the label.
-
Indicate the approximate quantity of the waste.
-
List all associated hazards (e.g., "Irritant," "Environmental Hazard").
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. This area should be secure and away from incompatible materials such as strong oxidizing agents.[8]
-
-
Final Disposal:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Figure 1. Disposal Workflow for this compound
References
- 1. aksci.com [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. ethz.ch [ethz.ch]
Essential Safety and Logistical Information for Handling 2-(Methylthio)-1,3-thiazole-4-carboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(Methylthio)-1,3-thiazole-4-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other thiazole derivatives, carboxylic acids, and sulfur-containing organic compounds. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the hazard profiles of similar chemical structures, a comprehensive PPE strategy is crucial to minimize exposure. Thiazole derivatives may exhibit toxic properties and can be flammable.[1] Carboxylic acids can be corrosive and combustible.[2] Sulfur compounds can release toxic gases upon decomposition and may be flammable.[3][4]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommended Equipment | Justification & Best Practices |
| Eye and Face Protection | Chemical safety goggles meeting appropriate standards (e.g., ANSI Z87.1). A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[5][6][7] | Protects eyes from splashes, dust, and vapors.[5][7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). A chemical-resistant lab coat must be worn and fully buttoned. Fully enclosed shoes made of a chemical-resistant material are mandatory.[5][6][7] | Prevents skin contact, which may cause irritation or allergic reactions.[6][8] Gloves should be inspected before use and changed immediately upon contamination.[5][8] |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[7][8] | Minimizes inhalation of dust, fumes, or vapors which may cause respiratory irritation.[6][9] |
Operational and Disposal Plans
Adherence to strict operational protocols and proper disposal procedures is essential for safety and environmental protection.
Safe Handling Procedures:
-
Preparation and Engineering Controls:
-
Handling the Compound:
-
Solid Form: Use a spatula for transferring to avoid generating dust. Avoid pouring from a height or scraping vigorously.[6]
-
In Solution: When dissolving, add the solid to the solvent slowly to prevent splashing.[6]
-
Avoid contact with skin, eyes, and clothing.[9]
-
Do not eat, drink, or smoke in laboratory areas.[3]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]
-
-
Post-Handling Procedures:
Disposal Plan:
Improper disposal of chemical waste can have serious environmental consequences. Follow these steps for the safe disposal of this compound and contaminated materials.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[6]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.[3]
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume of the waste.[1]
-
-
Storage:
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[10]
-
Waste material must be disposed of in accordance with all federal, state, and local environmental regulations.[5] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5] Do not empty into drains.[5]
-
Spill and Leak Response:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.[3]
-
Containment: For minor spills, use an inert absorbent material such as vermiculite or sand to contain the spill. Do not use combustible materials like paper towels.[1]
-
Cleanup: Carefully collect the absorbed material and contaminated items into a sealed, labeled hazardous waste container.[3] Clean the spill area with soap and water.[3]
-
Reporting: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.[3]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulfur - ESPI Metals [espimetals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. leelinework.com [leelinework.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. aksci.com [aksci.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
